Cinacalcet-d4 Hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C22H23ClF3N |
|---|---|
Molecular Weight |
397.9 g/mol |
IUPAC Name |
1,1,2,2-tetradeuterio-N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m1./s1/i6D2,14D2; |
InChI Key |
QANQWUQOEJZMLL-QCZVGLASSA-N |
Isomeric SMILES |
[2H]C([2H])(CC1=CC(=CC=C1)C(F)(F)F)C([2H])([2H])N[C@H](C)C2=CC=CC3=CC=CC=C32.Cl |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Cinacalcet-d4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinacalcet-d4 hydrochloride is the deuterated analog of cinacalcet hydrochloride, a calcimimetic agent. Calcimimetics are a class of drugs that act as allosteric modulators of the calcium-sensing receptor (CaSR), increasing its sensitivity to extracellular calcium.[1] Cinacalcet is primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for the management of hypercalcemia in patients with parathyroid carcinoma.[2][3] The introduction of deuterium atoms (d4) into the cinacalcet molecule makes this compound an ideal internal standard for use in quantitative bioanalytical studies, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[4][5] This guide provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, synthesis, and analytical applications.
Chemical and Physical Properties
This compound is a stable, isotopically labeled form of cinacalcet hydrochloride. The deuterium labeling provides a distinct mass difference, allowing for its differentiation from the unlabeled drug in mass spectrometry analysis, without significantly altering its chemical properties.
| Property | Value | Reference |
| Chemical Name | (αR)-α-Methyl-N-[3-[3-(trifluoromethyl)phenyl)propyl-d4]-1-napthalenemethanamine Hydrochloride | [6] |
| Molecular Formula | C₂₂H₁₉D₄ClF₃N | [6] |
| Molecular Weight | 397.9 g/mol | [6] |
| Appearance | White to Off-White Solid | - |
| Solubility | Soluble in DMSO and Methanol | [7] |
| Storage | Store at -20°C | [7] |
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
Cinacalcet, and by extension its deuterated analog, exerts its therapeutic effect by acting as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1] The CaSR is a G-protein coupled receptor (GPCR) predominantly expressed on the surface of parathyroid gland cells.[8] Its primary function is to regulate the secretion of parathyroid hormone (PTH) in response to changes in extracellular calcium levels.[9]
Activation of the CaSR by extracellular calcium initiates a cascade of intracellular signaling events. Cinacalcet enhances the sensitivity of the CaSR to calcium, leading to a more pronounced downstream signaling response at lower calcium concentrations.[1] This action effectively mimics the effect of higher calcium levels, thereby inhibiting the synthesis and secretion of PTH.[9] The primary signaling pathways involved are the Gαq/11 and Gαi/o pathways.[10]
Signaling Pathway of Cinacalcet on the Calcium-Sensing Receptor
Caption: Signaling pathway of Cinacalcet-d4 on the Calcium-Sensing Receptor.
Synthesis and Manufacturing
The synthesis of cinacalcet hydrochloride has been described through various routes.[11][12][13] A common approach involves the condensation of 3-(trifluoromethyl)phenyl propionic acid with (R)-(+)-1-(1-naphthyl)ethylamine to form an amide intermediate, which is subsequently reduced to the corresponding amine, cinacalcet.[11] The final step involves the formation of the hydrochloride salt.
For the synthesis of this compound, a deuterated precursor is utilized. Specifically, 3-(3-(trifluoromethyl)phenyl)propyl-d4 bromide or a similar deuterated synthon would be reacted with (R)-(+)-1-(1-naphthyl)ethylamine.
Illustrative Synthetic Workflow
Caption: General synthetic workflow for this compound.
Analytical Applications and Experimental Protocols
The primary application of this compound is as an internal standard in the bioanalysis of cinacalcet. Its chemical similarity to the analyte ensures comparable extraction efficiency and ionization response in mass spectrometry, while the mass difference allows for accurate quantification.
LC-MS/MS Method for Quantification of Cinacalcet in Human Plasma
This section details a representative experimental protocol for the determination of cinacalcet in human plasma using cinacalcet-d4 as an internal standard.[4]
5.1.1. Sample Preparation
-
To a 100 µL aliquot of human plasma, add 20 µL of the internal standard working solution (cinacalcet-d4).
-
Add 50 µL of 0.1 M sodium hydroxide solution and vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether, vortex for 3 minutes, and centrifuge at 12,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 50 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile:Water (95:5, v/v) with 0.2% formic acid |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
5.1.3. Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Cinacalcet) | m/z 358.2 → m/z 155.2 |
| MRM Transition (Cinacalcet-d4) | m/z 362.3 → m/z 155.0 |
Quantitative Data from Analytical Methods
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 20.0 ng/mL | [4] |
| Intra-day Precision (RSD) | < 5.8% | [4] |
| Inter-day Precision (RSD) | < 5.8% | [4] |
| Accuracy | 96.0 - 106.0% | [4] |
| EC₅₀ (Cinacalcet on CaSR) | 79.4 nM (in HEK293T cells) | [7] |
Experimental Workflow for Bioanalysis
Caption: Workflow for the bioanalysis of cinacalcet using cinacalcet-d4.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of cinacalcet in biological matrices. Its properties as a stable, isotopically labeled internal standard make it a critical component in pharmacokinetic and bioequivalence studies essential for drug development and clinical monitoring. A thorough understanding of its chemical characteristics, the mechanism of action of its non-deuterated counterpart, and the analytical methodologies in which it is employed is vital for researchers and scientists in the pharmaceutical field..
References
- 1. academic.oup.com [academic.oup.com]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. An improved LC-MS/MS method for determination of cinacalcet in human plasma and its application to the evaluation of food intake effect on the pharmacokinetics of cinacalcet in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. jme.bioscientifica.com [jme.bioscientifica.com]
- 9. New concepts in calcium-sensing receptor pharmacology and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP1990333A1 - Process for the preparation of cinacalcet hydrochloride - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Cinacalcet hydrochloride synthesis - chemicalbook [chemicalbook.com]
Cinacalcet-D4 Hydrochloride: A Technical Overview of its Chemical Properties and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinacalcet hydrochloride is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR), primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma.[1][2][3] Its deuterated analog, cinacalcet-d4 hydrochloride, serves as a crucial internal standard in pharmacokinetic and bioanalytical studies, enabling precise quantification of the parent drug in biological matrices. This technical guide provides an in-depth overview of the chemical properties of this compound, along with detailed experimental protocols for its analysis and a visualization of its mechanism of action. While much of the detailed experimental data pertains to the non-deuterated form, it serves as a close proxy for the deuterated compound due to their structural similarities.
Chemical and Physical Properties
This compound is a stable, isotopically labeled version of cinacalcet hydrochloride. The deuterium labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical behavior.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (αR)-α-Methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl-d4]-1-naphthalenemethanamine hydrochloride | [4] |
| Molecular Formula | C₂₂H₁₉D₄ClF₃N | [4] |
| Molecular Weight | 397.9 g/mol | [4] |
| Unlabeled CAS Number | 364782-34-3 | [4] |
| Appearance | White to Off-White Solid | [5] |
| Melting Point | 178-180 °C | [5] |
| Storage Temperature | 4 °C | [5] |
Table 2: Solubility Data of Cinacalcet Hydrochloride*
| Solvent | Solubility | Reference |
| Ethanol | ~30 mg/mL | [1] |
| DMSO | ~30 mg/mL | [1] |
| Dimethyl formamide | ~30 mg/mL | [1] |
| Methanol | Slightly Soluble | [5] |
| 1:2 Ethanol:PBS (pH 7.2) | ~0.3 mg/mL | [1] |
Table 3: Spectroscopic Data of Cinacalcet Hydrochloride*
| Spectroscopic Technique | Data |
| UV/Vis (in Ethanol) | λmax: 223, 282 nm[1] |
| Infrared (IR) | Key Peaks (cm⁻¹): 3447, 2964, 1587, 800, 776 |
| ¹H NMR (CDCl₃, δ) | 1.98 (d, J=6.7 Hz, 3H), 2.2-2.35 (m, 2H), 2.46-2.60 (m, 2H), 2.55-2.85 (m, 2H), 5.10-5.25 (m, 1H), 7.16-7.26 (m, 3H), 7.31-7.33 (d, J=7.4 Hz, 1H), 7.54-7.65 (m, 3H), 7.88-7.97 (m, 3H), 8.23 (d, J=7.2 Hz, 1H) |
| ¹³C NMR (DMSO-d₆, δ) | 19.99, 27.01, 31.50, 44.65, 52.05, 122.58, 122.69, 122.73, 124.42, 124.74, 124.67, 125.50, 126.10, 126.88, 128.83, 128.89, 129.32, 130.28, 132.39, 133.32, 134.10, 142.25 |
*Note: The spectroscopic data provided is for the non-deuterated cinacalcet hydrochloride. The spectra for this compound would be expected to be very similar, with the primary difference being the absence of proton signals for the deuterated positions in the ¹H NMR spectrum and the corresponding C-D coupling in the ¹³C NMR spectrum.
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
Cinacalcet functions by enhancing the sensitivity of the CaSR on the parathyroid gland to extracellular calcium ions. This allosteric modulation leads to a downstream signaling cascade that ultimately inhibits the synthesis and secretion of parathyroid hormone (PTH). A reduction in PTH levels helps to normalize serum calcium and phosphorus levels.
Experimental Protocols
The following are generalized protocols for the analysis of cinacalcet, where this compound would be used as an internal standard for quantitative analysis, particularly in chromatography-mass spectrometry methods.
UV-Visible Spectrophotometry
This method is suitable for the qualitative and quantitative analysis of cinacalcet in bulk or pharmaceutical formulations.
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve 10 mg of cinacalcet hydrochloride reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.
-
Preparation of Working Standard Solutions: Dilute the stock solution with methanol to prepare a series of working standards in the desired concentration range (e.g., 2-10 µg/mL).
-
Spectrophotometric Measurement: Measure the absorbance of the working standard solutions at the wavelength of maximum absorbance (λmax), which is approximately 282 nm.
-
Calibration Curve: Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in methanol and measure its absorbance. The concentration of cinacalcet in the sample can be determined from the calibration curve.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a more selective and sensitive method for the quantification of cinacalcet.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of a phosphate buffer and acetonitrile (e.g., 40:60 v/v), with the pH of the buffer adjusted to around 3.0.
-
Flow Rate: 0.9 mL/min.
-
Detection: UV detection at 282 nm.
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of cinacalcet hydrochloride and this compound (as an internal standard) in the mobile phase or a suitable diluent.
-
Prepare working standard solutions containing a fixed concentration of the internal standard and varying concentrations of the analyte.
-
Prepare sample solutions and spike with the same fixed concentration of the internal standard.
-
-
Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time for cinacalcet is typically around 2.8 minutes under these conditions.
-
Quantify the analyte by constructing a calibration curve of the peak area ratio (analyte/internal standard) versus the concentration of the analyte.
-
Conclusion
This compound is an indispensable tool for the accurate quantification of cinacalcet in research and clinical settings. This guide has provided a summary of its key chemical properties, drawing upon data from its non-deuterated counterpart, and has outlined standard analytical methodologies. The provided diagrams illustrate the fundamental mechanism of action and typical experimental workflows, offering a comprehensive resource for professionals in the field of drug development and analysis.
References
- 1. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]
- 3. This compound-西安齐岳生物 [0qy.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. jme.bioscientifica.com [jme.bioscientifica.com]
Cinacalcet-D4 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cinacalcet-D4 Hydrochloride, a deuterated analog of the calcimimetic agent Cinacalcet. This document details its molecular characteristics, mechanism of action, pharmacokinetic profile, and relevant experimental protocols for researchers in pharmacology and drug development.
Core Molecular and Physical Data
This compound is a stable, isotopically labeled form of Cinacalcet Hydrochloride. The deuteration provides a useful tool for pharmacokinetic studies, often used as an internal standard in mass spectrometry-based analytical methods.
| Property | Value | Reference |
| Molecular Formula | C22H19D4ClF3N | [1][2] |
| Molecular Weight | 397.9 g/mol | [1][2] |
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
Cinacalcet acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR) predominantly expressed on the surface of the chief cells of the parathyroid gland.[3][4] By binding to the transmembrane domain of the CaSR, cinacalcet increases the receptor's sensitivity to extracellular calcium ions.[4] This potentiation of the CaSR signaling cascade leads to a suppression of parathyroid hormone (PTH) synthesis and secretion.[3][4]
The intracellular signaling pathway initiated by CaSR activation upon cinacalcet binding involves the Gq/Gi protein pathways.[1] This leads to the activation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium concentration is a key factor in the inhibition of PTH release.[4]
Figure 1: Simplified signaling pathway of Cinacalcet's action on the Calcium-Sensing Receptor.
Pharmacokinetic Profile
The pharmacokinetic properties of cinacalcet have been well-characterized. While the data presented here is for the non-deuterated form, it provides a strong basis for understanding the behavior of this compound in biological systems.
| Parameter | Value | Reference |
| Time to Peak Plasma Concentration (Tmax) | 2-6 hours | [2] |
| Absolute Bioavailability | 20-25% | [2] |
| Terminal Elimination Half-Life | 30-40 hours | [2] |
| Volume of Distribution | ~1000 L | [1] |
| Plasma Protein Binding | 93-97% | [1] |
| Metabolism | Primarily by CYP3A4, CYP2D6, and CYP1A2 | [2] |
Efficacy in Clinical Trials
Clinical studies have demonstrated the efficacy of cinacalcet in reducing PTH and serum calcium levels in patients with secondary hyperparathyroidism and primary hyperparathyroidism.
| Study Population | Dosage | Key Findings | Reference |
| Hemodialysis patients with secondary hyperparathyroidism | 25-100 mg/day | Significant reduction in PTH and parathyroid gland volume. | [5] |
| Patients with primary hyperparathyroidism | 30-50 mg twice daily | 73% of patients achieved normocalcemia. | [6] |
Experimental Protocols
Radioligand Binding Assay for Calcium-Sensing Receptor
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound, such as cinacalcet, for the CaSR.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing the human CaSR.
-
Radioligand (e.g., a tritiated or iodinated CaSR antagonist).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and CaCl2).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Plate Setup: Add assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound to the wells of a 96-well plate.
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
In Vitro PTH Secretion Assay from Parathyroid Cells
This protocol outlines a method to assess the functional effect of cinacalcet on PTH secretion from cultured parathyroid cells.
Materials:
-
Isolated and cultured bovine or human parathyroid cells.
-
Culture medium (e.g., DMEM with varying calcium concentrations).
-
This compound.
-
Enzyme-linked immunosorbent assay (ELISA) kit for PTH.
Procedure:
-
Cell Culture: Culture the parathyroid cells in appropriate medium until they are ready for the experiment.
-
Treatment: Replace the culture medium with fresh medium containing different concentrations of this compound and a fixed concentration of extracellular calcium. Include a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 1-4 hours) to allow for an effect on PTH secretion.
-
Sample Collection: Collect the culture supernatant from each well.
-
PTH Measurement: Quantify the concentration of PTH in the collected supernatants using a PTH ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the PTH concentration against the concentration of this compound to determine the dose-response relationship and the EC50 (half-maximal effective concentration).
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Positive Allosteric Modulation of the Calcium-sensing Receptor by Physiological Concentrations of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 5. Cinacalcet Effectively Reduces Parathyroid Hormone Secretion and Gland Volume Regardless of Pretreatment Gland Size in Patients with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A step towards cinacalcet testing for the diagnosis of primary hyperparathyroidism: comparison with the standardized intravenous calcium loading. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cinacalcet-D4 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cinacalcet hydrochloride is a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). This document provides an in-depth technical overview of the mechanism of action of cinacalcet, with a specific focus on the deuterated analog, cinacalcet-d4 hydrochloride. While this compound is primarily utilized as an internal standard in analytical and pharmacokinetic studies, this guide will explore its established role and the theoretical implications of its deuteration on its pharmacological profile. This paper will detail the molecular interactions with the CaSR, the downstream signaling pathways, and relevant experimental protocols for studying this class of compounds.
Introduction
Cinacalcet hydrochloride is a cornerstone in the management of secondary hyperparathyroidism in patients with chronic kidney disease and for the treatment of hypercalcemia in patients with parathyroid carcinoma.[1][2] Its mechanism of action lies in its ability to enhance the sensitivity of the CaSR on the parathyroid gland to extracellular calcium, thereby reducing the synthesis and secretion of parathyroid hormone (PTH).[3][4] The deuterated form, this compound, in which four hydrogen atoms on the propyl chain are replaced by deuterium, is a valuable tool in bioanalytical assays. This substitution, while not altering the fundamental mechanism of action, can theoretically influence the pharmacokinetic properties of the molecule due to the kinetic isotope effect.
Core Mechanism of Action
Allosteric Modulation of the Calcium-Sensing Receptor (CaSR)
Cinacalcet is not a direct agonist of the CaSR but rather a positive allosteric modulator.[5] It binds to a transmembrane site on the receptor, distinct from the orthosteric binding site for extracellular calcium (Ca2+).[5] This binding induces a conformational change in the receptor that increases its sensitivity to Ca2+.[2][3] Consequently, the CaSR is activated at lower concentrations of extracellular calcium than would normally be required, leading to a leftward shift in the calcium-response curve.
Downstream Signaling Pathways
The CaSR is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 and Gi/o pathways.[6] Upon activation by calcium and potentiation by cinacalcet, the following intracellular events are initiated:
-
Phospholipase C (PLC) Activation: The activated Gq/11 alpha subunit stimulates PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+i).
-
Inhibition of PTH Secretion: The rise in intracellular calcium concentration is a key signal that inhibits the synthesis and exocytosis of PTH-containing granules from the chief cells of the parathyroid gland.[1]
-
MAPK Pathway Activation: The CaSR can also activate the mitogen-activated protein kinase (MAPK) pathway, which may play a role in longer-term effects on parathyroid cell proliferation.
The Role of Deuteration: Cinacalcet-d4
The specific deuterated form is (R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1,1,2,2-d4-1-amine. The four deuterium atoms are located on the propyl chain connecting the trifluoromethylphenyl group to the amine.
The Kinetic Isotope Effect
The substitution of hydrogen with deuterium, a heavier and more stable isotope, can significantly impact the metabolic fate of a drug.[7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[8][9] This phenomenon, known as the kinetic isotope effect, can lead to a slower rate of metabolism for deuterated compounds.[10]
Theoretical Impact on Pharmacokinetics
While specific pharmacokinetic data for this compound as a therapeutic agent is not publicly available due to its primary use as an analytical standard, the principles of deuteration suggest potential alterations to its pharmacokinetic profile compared to non-deuterated cinacalcet. Cinacalcet is primarily metabolized by cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP1A2.[1][6] If the deuterated positions are involved in a rate-limiting metabolic step, cinacalcet-d4 could exhibit:
-
Increased Half-Life: A slower rate of metabolism would lead to a longer terminal elimination half-life.
-
Reduced Clearance: The rate at which the drug is removed from the body could be decreased.
-
Increased Bioavailability: Reduced first-pass metabolism in the liver could lead to a higher proportion of the administered dose reaching systemic circulation.
It is important to emphasize that these are theoretical implications, and without direct comparative studies, the precise impact of deuteration on the pharmacokinetics and pharmacodynamics of cinacalcet remains unquantified in the public domain.
Data Presentation
Pharmacokinetic Parameters of Cinacalcet Hydrochloride (Non-Deuterated)
| Parameter | Value | Reference |
| Bioavailability | 20-25% (increased with food) | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | 2-6 hours | [1][2] |
| Protein Binding | 93-97% | [6] |
| Volume of Distribution (Vd) | ~1000 L | [6] |
| Terminal Half-Life (t1/2) | 30-40 hours | [1][2] |
| Metabolism | Hepatic (CYP3A4, CYP2D6, CYP1A2) | [1][6] |
| Excretion | Primarily renal (as metabolites) | [2] |
In Vitro Activity of Cinacalcet Hydrochloride (Non-Deuterated)
| Assay | Cell Line | Parameter | Value | Reference |
| PTH Secretion Inhibition | Human Parathyroid Cells | IC50 | Not explicitly stated, but significant suppression at 1000 nmol/l | [2] |
| Intracellular Calcium Mobilization | T84 cells | EC50 | 2.8 µM | [11] |
Experimental Protocols
In Vitro Intracellular Calcium Mobilization Assay
This protocol describes a method to assess the activity of CaSR modulators by measuring changes in intracellular calcium concentration using a fluorescent indicator like Fluo-4 AM.
5.1.1. Cell Culture and Plating:
-
Culture HEK293 cells stably expressing the human CaSR in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells into black-walled, clear-bottom 96-well plates at a density of 50,000 to 100,000 cells per well and allow them to adhere overnight.
5.1.2. Dye Loading:
-
Prepare a Fluo-4 AM loading solution in a suitable physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). The final concentration of Fluo-4 AM is typically 1-5 µM.
-
Aspirate the culture medium from the cell plate and wash the cells once with the physiological buffer.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.
-
Wash the cells twice with the physiological buffer to remove extracellular dye.
5.1.3. Compound Addition and Fluorescence Measurement:
-
Prepare serial dilutions of this compound and a non-deuterated cinacalcet standard in the physiological buffer containing a fixed, sub-maximal concentration of extracellular calcium (e.g., 0.5-1.0 mM).
-
Use a fluorescence plate reader equipped with an automated injection system. Set the excitation and emission wavelengths for Fluo-4 (e.g., 494 nm and 516 nm, respectively).
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the compound solutions into the wells and continue to record the fluorescence signal over time to capture the transient increase in intracellular calcium.
-
Data can be analyzed by measuring the peak fluorescence response or the area under the curve. EC50 values can be determined by fitting the dose-response data to a sigmoidal curve.
In Vitro PTH Secretion Assay
This protocol outlines a method to measure the inhibition of PTH secretion from primary bovine parathyroid cells.
5.2.1. Preparation of Bovine Parathyroid Cells:
-
Obtain fresh bovine parathyroid glands from a local abattoir.
-
Mince the tissue and digest with collagenase and DNase in a buffered salt solution.
-
Filter the cell suspension to remove undigested tissue and wash the cells.
-
Resuspend the cells in a culture medium suitable for primary cells.
5.2.2. PTH Secretion Experiment:
-
Plate the dispersed parathyroid cells in multi-well plates.
-
Incubate the cells with varying concentrations of this compound or non-deuterated cinacalcet in the presence of a fixed concentration of extracellular calcium.
-
Incubate for a defined period (e.g., 2-4 hours) at 37°C.
-
Collect the supernatant from each well.
-
Measure the concentration of PTH in the supernatant using a commercially available ELISA or radioimmunoassay kit specific for bovine PTH.
-
Normalize the PTH concentration to the total protein content or cell number in each well.
-
Calculate the percentage inhibition of PTH secretion relative to a vehicle control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathway of Cinacalcet Action
References
- 1. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Bovine parathyroid tissue: a model to compare the biosynthesis and secretion of parathyroid hormone and parathyroid hormone-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, pharmacodynamics, and safety of cinacalcet hydrochloride in hemodialysis patients at doses up to 200 mg once daily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. abcam.com [abcam.com]
- 9. An Optimized Flow Cytometric Method to Demonstrate the Differentiation Stage-Dependent Ca2+ Flux Responses of Peripheral Human B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Repurposing calcium-sensing receptor agonist cinacalcet for treatment of CFTR-mediated secretory diarrheas - PMC [pmc.ncbi.nlm.nih.gov]
Solubility and Mechanism of Action of Cinacalcet-d4 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of cinacalcet-d4 hydrochloride, a deuterated analog of the calcimimetic agent cinacalcet. It also elucidates the compound's mechanism of action through its interaction with the calcium-sensing receptor (CaSR). This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and formulation.
Solubility Profile
Cinacalcet hydrochloride exhibits solubility in a range of organic solvents, a critical factor for in vitro assay development, formulation, and preclinical studies. The compound is sparingly soluble in aqueous solutions.
Quantitative Solubility Data
The following table summarizes the quantitative solubility of cinacalcet hydrochloride in various solvents.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Approximately 30 mg/mL[1], 79 mg/mL[2][3] |
| Ethanol | Approximately 30 mg/mL[1] |
| Dimethyl Formamide (DMF) | Approximately 30 mg/mL[1] |
| Ethanol:PBS (pH 7.2) (1:2) | Approximately 0.3 mg/mL[1] |
Qualitative Solubility Data
Cinacalcet hydrochloride has been described as "freely soluble" in the following solvents, indicating a high degree of solubility, though precise quantitative values were not specified in the cited sources.
It is also reported to be soluble in chloroform and acetone[4]. Conversely, cinacalcet hydrochloride is considered insoluble or only slightly soluble in water[2][5]. For aqueous applications, a common practice is to first dissolve the compound in an organic solvent like ethanol and then dilute it with the aqueous buffer[1].
Experimental Protocol: Determination of Equilibrium Solubility via Shake-Flask Method
The "shake-flask" method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol provides a general framework for this procedure.
Materials
-
This compound
-
Selected solvent(s)
-
Vials with screw caps
-
Orbital shaker or rotator
-
Constant temperature bath or incubator
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Add a known volume of the desired solvent to each vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker or rotator in a constant temperature bath (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a plateau in the concentration.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Subsequently, centrifuge the vials at a high speed to pellet any remaining suspended solid.
-
Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Dilution: Dilute the collected supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometry method.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The average of the concentrations from the replicate vials represents the equilibrium solubility.
Caption: Workflow for determining equilibrium solubility using the shake-flask method.
Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor
Cinacalcet is a calcimimetic, meaning it mimics the effect of calcium on the body's tissues[6]. It functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR)[6][7]. The CaSR is primarily located on the surface of the chief cells of the parathyroid gland and plays a crucial role in regulating parathyroid hormone (PTH) secretion[6][7].
By binding to the transmembrane domain of the CaSR, cinacalcet increases the receptor's sensitivity to extracellular calcium ions[6]. This enhanced sensitivity means that lower concentrations of extracellular calcium are required to activate the receptor and inhibit the secretion of PTH. The reduction in PTH levels leads to a subsequent decrease in serum calcium levels.
The activation of the CaSR by cinacalcet initiates intracellular signaling cascades through two primary G-protein pathways: Gq/11 and Gi/o.
-
Gq/11 Pathway: Activation of the Gq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
-
Gi/o Pathway: The Gi/o pathway, when activated, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
The net effect of these signaling pathways is the inhibition of PTH synthesis and secretion.
Caption: Simplified signaling pathway of cinacalcet's action on the calcium-sensing receptor.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Cinacalcet | C22H22F3N | CID 156419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The calcium-sensing receptor: a comprehensive review on its role in calcium homeostasis and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Certificate of Analysis: Cinacalcet-D4 Hydrochloride
Product Name: Cinacalcet-D4 Hydrochloride Synonyms: (αR)-α-Methyl-N-[3-[3-(trifluoromethyl)phenyl)propyl-d4]-1-napthalenemethanamine Hydrochloride Chemical Formula: C₂₂H₁₉D₄ClF₃N Molecular Weight: 397.90 g/mol CAS Number: 2514927-75-2 (for deuterated form)
This document provides a comprehensive technical overview of the analytical data and methodologies used for the quality control of this compound. The information herein is intended for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO (≥50 mg/mL) and Methanol.[1] |
| Slightly soluble in water.[2] | |
| Storage | Store at -20°C for long-term stability. |
Analytical Data
The following tables summarize the quantitative data obtained from various analytical tests performed on a representative batch of this compound.
Identity Confirmation
The identity of the compound was confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 2.1.1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.67 | d | 3H | -CH₃ |
| 1.99 | quintet | 2H | -CH₂- |
| 5.30 | q | 1H | -CH- |
| 7.46–7.61 | m | 7H | Aromatic-H |
| 7.95–8.03 | m | 3H | Aromatic-H |
| 8.23 | d | 1H | Aromatic-H |
| 9.36 | s | 1H | -NH- |
| 10.04 | s | 1H | HCl |
| Note: Data corresponds to the non-deuterated Cinacalcet Hydrochloride and is provided for structural reference.[3] |
Table 2.1.2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 20.49 | -CH₃ |
| 27.50 | -CH₂- |
| 32.02 | -CH₂- |
| 45.18 | -CH₂- |
| 52.60 | -CH- |
| 123.06 - 142.75 | Aromatic-C |
| Note: Data corresponds to the non-deuterated Cinacalcet Hydrochloride and is provided for structural reference.[3] |
Table 2.1.3: Mass Spectrometry Data
| Ionization Mode | Mass to Charge Ratio (m/z) | Interpretation |
| ESI+ | 362.2 | [M+H]⁺ (deuterated) |
Purity and Impurity Profile
The purity of this compound was determined by High-Performance Liquid Chromatography (HPLC).
Table 2.2.1: HPLC Purity Data
| Parameter | Result |
| Purity (by area %) | ≥98% |
| Retention Time | ~2.8 minutes |
| Related Impurities | <2.0% |
Table 2.2.2: Impurity Profile
| Impurity Name | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Cinacalcet Impurity A, B, C | 0.01 - 0.04 µg/mL | 0.03 - 0.13 µg/mL |
| Ethanamine, Mesylate, and Dehydro impurities | ~0.20 ppm | ~0.60 ppm |
| Note: LOD and LOQ values are based on methods developed for the non-deuterated form.[4] |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method was employed for the determination of purity and impurity profile.[5][6][7]
-
Instrumentation: Waters HPLC e2695 series with a UV-Vis detector and Empower 2 software.[6]
-
Column: X-Terra Symmetry C18 (4.6 x 150mm; 5 μm).[6]
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile (40:60 v/v), with the pH adjusted to 3.0 with orthophosphoric acid.[6]
-
Flow Rate: 0.9 mL/min.[6]
-
Detection Wavelength: 282 nm.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Standard Preparation: A stock solution of 10 mg of Cinacalcet Hydrochloride reference standard was prepared in 100 mL of diluent. Further dilutions were made to achieve the desired concentrations.[6]
-
Sample Preparation: A sample equivalent to 10 mg of Cinacalcet was dissolved in 100 mL of diluent, sonicated, and filtered through a 0.45 µm filter.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS was used for the sensitive quantification and confirmation of the deuterated compound.[8][9]
-
Instrumentation: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[10]
-
Chromatographic Separation: An Eclipse Plus C18 column with a gradient elution using a mobile phase of methanol, water, and ammonium formate.[10]
-
Flow Rate: 0.6 mL/min.[10]
-
Ionization Mode: Positive electrospray ionization (ESI+).[10]
-
Detection: Multiple Reaction Monitoring (MRM). The ion transition for Cinacalcet-D3 (as a reference for deuterated analogs) was m/z 361.2 → 158.1.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra were recorded to confirm the chemical structure of the compound.
-
Instrumentation: A 400 MHz NMR spectrometer.[3]
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).[3]
-
Internal Standard: Tetramethylsilane (TMS).
-
Data Acquisition: Standard pulse sequences were used to acquire ¹H and ¹³C NMR spectra.
Diagrams
The following diagrams illustrate the analytical workflow and the logical relationship of the quality control process.
Caption: Workflow for the analysis of this compound.
Caption: Logical relationship of quality control tests for Cinacalcet-D4 HCl. Caption: Logical relationship of quality control tests for Cinacalcet-D4 HCl.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cinacalcet | C22H22F3N | CID 156419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ORGANIC SPECTROSCOPY INTERNATIONAL: Cinacalcet Hydrochloride spectral data [orgspectroscopyint.blogspot.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. RP-HPLC method for quantifying cinacalcet in tablets. [wisdomlib.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Suppliers of Cinacalcet-d4 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the commercial suppliers of cinacalcet-d4 hydrochloride, a deuterated analog of the calcimimetic agent cinacalcet. This document is intended to assist researchers, scientists, and drug development professionals in sourcing this compound for their studies. It includes a comparative summary of supplier specifications, a detailed experimental protocol for a common application, and visualizations of relevant pathways and workflows.
Introduction to Cinacalcet and its Deuterated Analog
Cinacalcet hydrochloride is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] It is clinically used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[3][4] By increasing the sensitivity of the CaSR to extracellular calcium, cinacalcet reduces the secretion of parathyroid hormone (PTH).[4]
This compound is a stable, isotopically labeled version of cinacalcet. The inclusion of four deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative bioanalytical assays, particularly liquid chromatography-mass spectrometry (LC-MS). Its use ensures high accuracy and precision in the measurement of cinacalcet concentrations in biological matrices.
Commercial Supplier Overview
Several chemical suppliers offer this compound for research purposes. The following tables summarize the key quantitative data available from these suppliers to facilitate easy comparison.
Table 1: Supplier and Product Identification
| Supplier | Product Name | Catalog Number | CAS Number |
| Simson Pharma Limited | This compound | - | 364782-34-3 (Unlabeled) |
| LGC Standards | This compound | - | - |
| Santa Cruz Biotechnology | This compound | sc-219198 | 364782-34-3 |
| MedChemExpress | This compound | HY-10023S | 364782-34-3 (Unlabeled) |
Table 2: Physicochemical Properties
| Supplier | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Simson Pharma Limited | C22H18D4F3N.HCl | 397.9 | - |
| LGC Standards | C22H18D4F3N.HCl | 397.9 | - |
| Santa Cruz Biotechnology | C22H19D4ClF3N | 397.9 | - |
| MedChemExpress | C22H18D4F3N.HCl | 397.9 | 99.88% |
Experimental Protocols
The primary application of this compound is as an internal standard in the quantification of cinacalcet in biological samples by LC-MS/MS. The following is a generalized protocol synthesized from methodologies reported in scientific literature.
Protocol: Quantification of Cinacalcet in Human Plasma using this compound as an Internal Standard
1. Materials and Reagents:
-
Cinacalcet hydrochloride (analytical standard)
-
This compound (internal standard)
-
Human plasma (with appropriate anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
2. Preparation of Stock and Working Solutions:
-
Cinacalcet Stock Solution (1 mg/mL): Accurately weigh and dissolve cinacalcet hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the cinacalcet stock solution in a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add a fixed volume (e.g., 10 µL) of the this compound working solution and vortex briefly.
-
Add 3 volumes (e.g., 300 µL) of cold protein precipitation solvent (e.g., acetonitrile).
-
Vortex vigorously for 1-2 minutes to precipitate plasma proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for both cinacalcet and cinacalcet-d4.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of cinacalcet to cinacalcet-d4 against the concentration of the calibration standards.
-
Determine the concentration of cinacalcet in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
The following diagrams illustrate key concepts related to the use and mechanism of cinacalcet.
Caption: A typical workflow for the preparation of plasma samples for LC-MS/MS analysis.
Caption: Simplified signaling pathway of cinacalcet's action on the calcium-sensing receptor.
References
A Technical Guide to the Physical and Chemical Properties of Cinacalcet-D4 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of cinacalcet-d4 hydrochloride, a deuterated analog of the calcimimetic agent cinacalcet hydrochloride. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on the compound's appearance, solid-state form, and other critical characteristics. The guide also outlines relevant experimental protocols for its characterization and visualizes the associated signaling pathway and experimental workflows.
Introduction
Cinacalcet hydrochloride is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR), primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma.[1][2] The deuterated analog, this compound, serves as a valuable tool in pharmacokinetic and metabolic studies, providing a means to trace and quantify the drug's behavior in biological systems. Understanding the physical and chemical properties of this isotopically labeled compound is crucial for its proper handling, formulation, and interpretation of experimental results.
Physical and Chemical Properties
This compound is a white to off-white solid.[3] As a deuterated analog, its chemical structure is identical to cinacalcet hydrochloride, with the exception of four hydrogen atoms being replaced by deuterium on the propyl chain. This isotopic substitution results in a slightly higher molecular weight.
Data Summary
The following tables summarize the key physical and chemical data for this compound and its non-deuterated counterpart, cinacalcet hydrochloride.
| Property | This compound | Cinacalcet Hydrochloride |
| Appearance | White to Off-White Solid[3] | White to Off-White Crystalline Solid[4] |
| Molecular Formula | C₂₂H₁₉D₄ClF₃N[3] | C₂₂H₂₃ClF₃N[1] |
| Molecular Weight | 397.9 g/mol [3] | 393.9 g/mol [1] |
| Melting Point | 178-180°C[3] | Approximately 175-177°C[5] |
| Solubility | Slightly soluble in DMSO and Methanol[3] | Soluble in methanol and 95% ethanol; slightly soluble in water[4] |
| Storage Temperature | 4°C[3] | Room temperature; protect from moisture[6] |
Solid-State Characterization
The solid-state form of an active pharmaceutical ingredient (API) is a critical attribute that can influence its stability, solubility, and bioavailability. For cinacalcet hydrochloride, several crystalline forms, including polymorphs and solvates, have been identified.[7][8] While specific solid-state characterization data for this compound is not extensively published, the analytical techniques employed for its non-deuterated analog are directly applicable.
Experimental Protocols
The following are detailed methodologies for key experiments used in the solid-state characterization of cinacalcet and its analogs.
3.1.1. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point and thermal transitions of the compound.
-
Methodology:
-
Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan.
-
Seal the pan hermetically. An empty, hermetically sealed pan is used as a reference.
-
Place both the sample and reference pans into the DSC instrument.
-
Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge.
-
Record the heat flow as a function of temperature. The melting point is determined from the onset or peak of the melting endotherm.
-
3.1.2. Powder X-Ray Diffraction (PXRD)
-
Objective: To identify the crystalline form and assess the crystallinity of the sample.
-
Methodology:
-
Gently pack the powdered sample into a sample holder, ensuring a flat, even surface.
-
Place the sample holder into the PXRD instrument.
-
Expose the sample to a monochromatic X-ray beam (typically Cu Kα radiation).
-
Scan the sample over a defined 2θ range (e.g., 2° to 40°) at a specific scan rate.
-
The resulting diffraction pattern, a plot of intensity versus 2θ, is characteristic of the crystalline form.
-
3.1.3. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To obtain a vibrational spectrum of the molecule for identification and to probe intermolecular interactions.
-
Methodology:
-
Prepare the sample using an appropriate method, such as a KBr pellet or as a thin film on a suitable substrate.
-
For a KBr pellet, mix a small amount of the sample with dry KBr powder and press into a transparent disk.
-
Place the sample in the FTIR spectrometer's sample compartment.
-
Acquire the infrared spectrum over the desired wavenumber range (e.g., 4000 to 400 cm⁻¹).
-
The resulting spectrum shows absorption bands corresponding to the vibrational modes of the molecule.
-
Signaling Pathway and Experimental Workflow
Mechanism of Action: Calcium-Sensing Receptor Signaling
Cinacalcet is an allosteric agonist of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor. By binding to the transmembrane domain of the CaSR, cinacalcet increases the receptor's sensitivity to extracellular calcium ions. This leads to the activation of intracellular signaling cascades that ultimately suppress the synthesis and secretion of parathyroid hormone (PTH).
Experimental Workflow for Solid-State Characterization
The following diagram illustrates a typical workflow for the comprehensive solid-state characterization of a pharmaceutical compound like this compound.
Conclusion
This compound is a critical tool for pharmaceutical research, and a thorough understanding of its physical and chemical properties is essential for its effective use. This guide provides a foundational understanding of its appearance, form, and analytical characterization. The provided experimental protocols and workflow diagrams serve as a practical resource for scientists and researchers in the field. While specific comparative data with the non-deuterated form is limited, the methodologies outlined are robust and applicable for the comprehensive characterization of this deuterated analog.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. news-medical.net [news-medical.net]
- 3. jme.bioscientifica.com [jme.bioscientifica.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. inolytix.com [inolytix.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. pdf.hres.ca [pdf.hres.ca]
Cinacalcet-D4 Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinacalcet-d4 hydrochloride is a deuterated analog of Cinacalcet hydrochloride, a calcimimetic agent used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma. The incorporation of deuterium can offer advantages in metabolic and pharmacokinetic studies, making this compound a valuable tool for researchers. This technical guide provides an in-depth overview of its properties, mechanism of action, and relevant experimental protocols.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic properties of this compound.
| Identifier | Value | Citation |
| CAS Number | 2514927-75-2 | |
| Unlabeled CAS Number | 364782-34-3 | |
| Molecular Formula | C₂₂H₁₉D₄ClF₃N | |
| Molecular Weight | 397.9 g/mol | |
| Appearance | White to Off-White Solid | |
| Melting Point | 178-180°C | |
| Solubility | DMSO (Slightly), Methanol (Slightly), H₂O (1 mg/mL with sonication and warming to 60°C) |
| Spectroscopic Data | Details | Citation |
| ¹H NMR (CDCl₃) | δ 1.98 (d, J = 6.7 Hz, 3H), 2.2–2.35 (m, 2H), 2.46–2.60 (m, 2H), 2.55–2.85 (m, 2H), 5.10–5.25 (m, 1H), 7.16–7.26 (m, 3H), 7.31–7.33 (d, J = 7.4 Hz 1H), 7.54–7.65 (m, 3H), 7.88–7.97 (m, 3H), 8.23 (d, J = 7.2 Hz,1H) | [1] |
| ¹³C NMR (DMSO-d₆) | δ 19.99 (CH₃), 27.01 (CH₂), 31.50 (CH₂), 44.65 (CH₂), 52.05 (CH), 122.58, 122.69, 122.73, 124.42, 124.74, 124.67, 125.50, 126.10, 126.88, 128.83, 128.89, 129.32, 130.28, 132.39, 133.32, 134.10, 142.25 | [1] |
| Mass Spectrum | m/z = 358.3 [M+H]⁺ (for non-deuterated) | [1] |
| Infrared (KBr) | 3447, 2964, 1587, 800, 776 cm⁻¹ | [1] |
Mechanism of Action and Signaling Pathway
Cinacalcet is a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor. By binding to the transmembrane domain of the CaSR, cinacalcet increases the receptor's sensitivity to extracellular calcium ions.[2] This enhanced sensitivity leads to a downstream signaling cascade that ultimately suppresses the synthesis and secretion of parathyroid hormone (PTH).[2][3]
The primary signaling pathway activated by the CaSR upon stimulation by calcium and a calcimimetic like cinacalcet is the Gαq/11 pathway.[4] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The CaSR can also couple to the Gαi/o pathway, which inhibits adenylyl cyclase and decreases intracellular cyclic AMP (cAMP) levels.[4]
Experimental Protocols
Synthesis of Cinacalcet Hydrochloride (General Procedure)
A multi-step synthesis often involves:
-
Knoevenagel Condensation: Reaction of 3-(trifluoromethyl)benzaldehyde with malonic acid to form 3-(trifluoromethyl)cinnamic acid.[5]
-
Catalytic Hydrogenation: Reduction of the cinnamic acid derivative to 3-(trifluoromethylphenyl) propionic acid using a catalyst such as Palladium on carbon (Pd/C).[4][5]
-
Amide Formation: Condensation of the propionic acid derivative with (R)-(+)-1-(1-naphthyl)ethylamine to form the corresponding amide. This step can be achieved using a coupling agent or by converting the carboxylic acid to a more reactive species like an acyl chloride.[4]
-
Amide Reduction: Reduction of the amide to the secondary amine, cinacalcet, using a reducing agent such as borane trifluoride etherate/sodium borohydride (BF₃·Et₂O/NaBH₄).[4]
-
Salt Formation: Treatment of the cinacalcet free base with hydrochloric acid to yield cinacalcet hydrochloride.[4]
In Vitro Assay for CaSR Activation in HEK293 Cells
This protocol describes a calcium mobilization assay to assess the activity of CaSR agonists like this compound in a cell-based system.
Materials:
-
HEK293 cells stably expressing the human calcium-sensing receptor (HEK-CaSR).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Hanks' Balanced Salt Solution (HBSS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).
-
This compound stock solution.
-
Extracellular calcium solutions of varying concentrations.
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Cell Culture: Culture HEK-CaSR cells in appropriate flasks until they reach 80-90% confluency.
-
Cell Plating: Seed the HEK-CaSR cells into a 96-well or 384-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells twice with HBSS. Incubate the cells with a solution of Fluo-8 AM in HBSS (typically at 37°C for 30-60 minutes).
-
Compound Addition: Prepare serial dilutions of this compound in HBSS containing a fixed, sub-maximal concentration of extracellular calcium.
-
Fluorescence Measurement: Place the plate in a kinetic fluorescence plate reader. Record a baseline fluorescence reading. Add the this compound solutions to the wells and immediately begin recording the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying CaSR activation.
-
Data Analysis: The peak fluorescence response is typically plotted against the concentration of the agonist to generate a dose-response curve and determine the EC₅₀ value.
Pharmacokinetics
The pharmacokinetic profile of cinacalcet (non-deuterated) has been well-characterized. The deuterated form is expected to have a similar profile, though potentially with a slower rate of metabolism, which is a key reason for its use in research.
| Pharmacokinetic Parameter | Value (for Cinacalcet HCl) | Citation |
| Bioavailability | 20-25% | [6] |
| Time to Peak Plasma Concentration (Tmax) | 2-6 hours | [6] |
| Protein Binding | ~93-97% | [7] |
| Volume of Distribution | ~1000 L | [7] |
| Metabolism | Hepatic, primarily by CYP3A4, CYP2D6, and CYP1A2 | [6] |
| Terminal Half-life | 30-40 hours | [6] |
| Elimination | Primarily renal excretion of metabolites | [6] |
Analytical Methods
Several analytical methods have been developed and validated for the quantification of cinacalcet in biological matrices and pharmaceutical formulations. These methods can be adapted for this compound, which is often used as an internal standard in mass spectrometry-based assays.
| Method | Key Parameters | Citation |
| RP-HPLC | Column: X-Terra Symmetry C18 (4.6 x 150mm; 5 µm)Mobile Phase: Phosphate buffer: Acetonitrile (40:60 v/v), pH 3.0Flow Rate: 0.9 mL/minDetection: UV at 282 nmLinearity: 25-150 µg/ml | |
| UPLC | Column: Acquity BEH Shield RP18, 100 × 2.1 mm, 1.7 µmMobile Phase: pH 6.6 phosphate buffer and acetonitrile (gradient)Flow Rate: 0.3 mL/minDetection: UV at 223 nm | [8] |
| LC-MS/MS | Column: Eclipse Plus C18Mobile Phase: Methanol-water-ammonium formate systemIonization: Positive electrospray ionization (ESI)Linearity: 0.1–50 ng/mL in human plasma |
Conclusion
This compound is an essential tool for researchers studying the pharmacology of calcimimetics. Its well-defined physicochemical properties, mechanism of action, and the availability of robust analytical methods facilitate its use in a variety of experimental settings. This technical guide provides a comprehensive foundation for scientists and drug development professionals working with this important compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Cinacalcet Reduces the Set Point of the PTH-Calcium Curve - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EP1990333A1 - Process for the preparation of cinacalcet hydrochloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. europeanreview.org [europeanreview.org]
- 7. US20110105799A1 - process for the synthesis of cinacalcet hydrochloride - Google Patents [patents.google.com]
- 8. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Cinacalcet-d4 Hydrochloride as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of cinacalcet-d4 hydrochloride as an internal standard in the quantitative analysis of cinacalcet in biological matrices. The methodologies outlined are based on established and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Cinacalcet hydrochloride is a calcimimetic agent used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1][2][3] Accurate quantification of cinacalcet in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and instrument response.[5]
Experimental Protocols
The following protocols describe the key steps for the quantification of cinacalcet in human plasma using this compound as an internal standard. These are synthesized from various published methods.[6][7][8]
Materials and Reagents
-
Analytes: Cinacalcet hydrochloride reference standard, this compound (internal standard, IS).
-
Solvents and Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid, Ammonium formate, Water (deionized or HPLC grade).
-
Biological Matrix: Human plasma (with anticoagulant, e.g., K2-EDTA).
Sample Preparation
Two common methods for plasma sample preparation are protein precipitation and liquid-liquid extraction.
Protocol 2.1: Protein Precipitation [6][8]
-
Aliquot 50 µL of human plasma into a microcentrifuge tube.
-
Add a specific volume of the internal standard working solution (this compound in a suitable solvent like methanol).
-
Add a protein precipitating agent, such as acetonitrile, typically in a 3:1 or 4:1 ratio to the plasma volume.
-
Vortex the mixture for approximately 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Protocol 2.2: Liquid-Liquid Extraction [7]
-
Aliquot a known volume of human plasma into a clean tube.
-
Add the internal standard working solution.
-
Add a water-immiscible organic solvent (e.g., methyl tert-butyl ether, ethyl acetate).
-
Vortex vigorously for several minutes to facilitate the extraction of the analyte and internal standard into the organic layer.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following are typical LC-MS/MS parameters. Optimization is recommended for specific instrumentation.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A C18 reversed-phase column is commonly used.[4][7]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic phase (e.g., acetonitrile or methanol) is typical.[7][9]
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.8 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).[7]
-
Detection: Multiple Reaction Monitoring (MRM).
Table 1: Mass Spectrometric Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cinacalcet | 358.1 / 358.2 | 155.1 / 155.2 |
| Cinacalcet-d4 HCl | 361.1 / 362.3 | 158.1 / 155.0 |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.[6][7]
Data Presentation
The performance of analytical methods using this compound as an internal standard is summarized below.
Table 2: Summary of Method Performance Characteristics
| Parameter | Reported Range/Value |
| Linearity Range | 0.05 - 200 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.3 ng/mL |
| Intra-assay Precision (%RSD) | < 9% |
| Inter-assay Precision (%RSD) | < 8.5% |
| Accuracy | 96% - 106% |
| Recovery | 90% - 106% |
Data compiled from multiple sources.[4][6][7][10]
Visualizations
Experimental Workflow for Cinacalcet Quantification
The following diagram illustrates the general workflow for the quantification of cinacalcet in plasma using this compound as an internal standard.
Caption: Workflow for Cinacalcet Analysis.
Mechanism of Action of Cinacalcet
Cinacalcet is a calcimimetic that allosterically modulates the calcium-sensing receptor (CaSR) on the parathyroid gland.[1] This diagram illustrates its mechanism of action.
Caption: Cinacalcet's Mechanism of Action.
References
- 1. Cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 6. Micromethod for quantification of cinacalcet in human plasma by liquid chromatography-tandem mass spectrometry using a stable isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An improved LC-MS/MS method for determination of cinacalcet in human plasma and its application to the evaluation of food intake effect on the pharmacokinetics of cinacalcet in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: High-Throughput Quantification of Cinacalcet in Human Plasma by LC-MS/MS using Cinacalcet-d4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of cinacalcet in human plasma. The method utilizes cinacalcet-d4 hydrochloride as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision. A simple and rapid one-step protein precipitation procedure is employed for sample preparation, making it suitable for high-throughput analysis in clinical and research settings. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. This method has been validated for linearity, precision, accuracy, and recovery, demonstrating its reliability for pharmacokinetic studies and therapeutic drug monitoring of cinacalcet.
Introduction
Cinacalcet is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR)[1]. It is primarily used for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis and for the management of hypercalcemia in patients with parathyroid carcinoma[1]. Given its therapeutic importance, a reliable and efficient method for the quantification of cinacalcet in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments. This application note presents a detailed protocol for a high-throughput LC-MS/MS method for the determination of cinacalcet in human plasma, utilizing this compound as the internal standard.
Experimental
Materials and Reagents
-
Cinacalcet hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water
-
Human plasma (K2-EDTA)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source
Stock and Working Solutions
Cinacalcet Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of cinacalcet hydrochloride in methanol.
Cinacalcet-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
Working Solutions: Prepare working solutions of cinacalcet for calibration standards and quality control (QC) samples by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water. The internal standard working solution is prepared by diluting the cinacalcet-d4 stock solution in the same diluent.
Sample Preparation: Protein Precipitation
A simple one-step protein precipitation method is employed for the extraction of cinacalcet from human plasma[2].
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the cinacalcet-d4 internal standard working solution.
-
Vortex the mixture for 15 seconds.
-
Add 500 µL of acetonitrile to precipitate the plasma proteins[3].
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge the samples at 20,000 x g for 5 minutes[3].
-
Carefully transfer the supernatant to a clean tube or an HPLC vial for LC-MS/MS analysis.
Caption: A flowchart illustrating the one-step protein precipitation protocol for the extraction of cinacalcet from human plasma.
Liquid Chromatography
Chromatographic separation is performed on a C18 analytical column.
-
Column: Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent[3]
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate[3][4]
-
Flow Rate: 0.6 mL/min[3]
-
Injection Volume: 10 µL[3]
-
Column Temperature: 35 °C[3]
Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 1.0 | 90 | 10 |
| 1.5 | 10 | 90 |
| 3.0 | 10 | 90 |
| 3.5 | 90 | 10 |
| 5.0 | 90 | 10 |
Mass Spectrometry
The mass spectrometer is operated in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for the detection of cinacalcet and its internal standard.
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cinacalcet | 358.2 | 155.2 |
| Cinacalcet-d4 | 362.3 | 155.0 |
Note: The precursor-to-product ion transition of m/z 358.2 → m/z 155.1 has also been reported for cinacalcet.[5]
Caption: The logical flow of the LC-MS/MS analysis, from sample injection to data acquisition.
Method Validation Summary
The performance of this LC-MS/MS method for the quantification of cinacalcet in human plasma is summarized below. The data presented is a compilation from various published methods.
| Parameter | Result |
| Linearity Range | 0.05 - 20.0 ng/mL[4] and 0.1 - 50 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99[4] |
| Intra-day Precision (%RSD) | < 5.8%[4] |
| Inter-day Precision (%RSD) | < 5.8%[4] |
| Accuracy | 96.0% - 106.0%[4] |
| Extraction Recovery | 95.67% - 102.88%[6] |
Results and Discussion
This LC-MS/MS method provides excellent sensitivity and selectivity for the determination of cinacalcet in human plasma. The use of a stable isotope-labeled internal standard, cinacalcet-d4, compensates for any variability in sample preparation and matrix effects, leading to high precision and accuracy. The one-step protein precipitation is a simple and rapid extraction technique that allows for the processing of a large number of samples in a short period, which is ideal for clinical studies. The chromatographic conditions provide good separation of cinacalcet from endogenous plasma components with a relatively short run time. The MRM transitions are highly specific for cinacalcet and its internal standard, ensuring reliable quantification.
Conclusion
The described LC-MS/MS method is a reliable, sensitive, and high-throughput approach for the quantification of cinacalcet in human plasma. The simple sample preparation and rapid analysis time make it well-suited for pharmacokinetic studies, bioequivalence studies, and routine therapeutic drug monitoring of cinacalcet. This application note provides a comprehensive protocol that can be readily implemented in a bioanalytical laboratory.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved LC-MS/MS method for determination of cinacalcet in human plasma and its application to the evaluation of food intake effect on the pharmacokinetics of cinacalcet in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bohrium.com [bohrium.com]
Application Notes and Protocols for Preparing Cinacalcet-d4 Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinacalcet is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR).[1][2][3] It enhances the sensitivity of the CaSR to extracellular calcium, leading to a reduction in parathyroid hormone (PTH) secretion.[1][2][4] Cinacalcet-d4 hydrochloride is a deuterated form of cinacalcet hydrochloride, often used as an internal standard in pharmacokinetic and metabolic studies. Accurate preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo applications.
Physicochemical Properties
Cinacalcet hydrochloride is a white to off-white crystalline solid.[5][6] The deuterated form, this compound, shares similar physicochemical properties.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | [7] |
| Ethanol | ~30 mg/mL (for non-deuterated) | [8] |
| Dimethylformamide (DMF) | ~30 mg/mL (for non-deuterated) | [8] |
| Methanol | Soluble | [5][6] |
| Water | 1 mg/mL (with heating and sonication) | [7] |
| Ethanol:PBS (pH 7.2) (1:2) | ~0.3 mg/mL (for non-deuterated) | [8] |
Note: The solubility of the deuterated and non-deuterated forms are expected to be very similar. It is recommended to purge organic solvents with an inert gas before use.[8]
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution in an Organic Solvent
This protocol is suitable for preparing a high-concentration stock solution that can be further diluted for various in vitro assays.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO), Ethanol, or Dimethylformamide (DMF)
-
Inert gas (e.g., argon or nitrogen)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of the chosen organic solvent (DMSO, ethanol, or DMF) to the vial containing the powder to achieve the desired concentration. It is recommended to purge the solvent with an inert gas prior to use to minimize oxidation.[8]
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution in water, though organic solvents are preferred for high concentrations.[7]
-
Sterilization (Optional): If required for sterile cell culture applications, filter the stock solution through a 0.22 µm syringe filter compatible with the chosen solvent.
-
Storage: Store the stock solution at -20°C in a tightly sealed, light-protected vial.[8] For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles. The stability of the crystalline solid is stated as ≥4 years at -20°C.[8]
Protocol 2: Preparation of Aqueous Working Solutions from an Organic Stock
This protocol describes the dilution of a high-concentration organic stock solution into an aqueous buffer for immediate use in experiments such as cell-based assays.
Materials:
-
High-concentration this compound stock solution (from Protocol 1)
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), cell culture medium)
-
Sterile polypropylene tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing: If the stock solution is frozen, thaw it at room temperature.
-
Dilution: To minimize precipitation, it is crucial to first dissolve the this compound in an organic solvent before diluting with the aqueous buffer.[8] Add the desired volume of the aqueous buffer to a sterile tube. Then, add the required volume of the organic stock solution to the buffer while vortexing to ensure rapid mixing and prevent precipitation.
-
Final Concentration: Calculate the final concentration of the working solution, taking into account the dilution factor.
-
Use: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[8]
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing cinacalcet-d4 HCl solutions.
Mechanism of Action: Signaling Pathway
Cinacalcet is a calcimimetic that allosterically modulates the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor.[1][2][9] This enhances the receptor's sensitivity to extracellular calcium, leading to the activation of downstream signaling pathways that inhibit the secretion of parathyroid hormone (PTH).[1][4][9]
References
- 1. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cinacalcet - Wikipedia [en.wikipedia.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. What is the mechanism of Cinacalcet Hydrochloride? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Cinacalcet Mechanism of Action – My Endo Consult [myendoconsult.com]
Application Note and Protocol for Cinacalcet Quantification in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cinacalcet is a calcimimetic agent that modulates the activity of the calcium-sensing receptor, playing a crucial role in managing secondary hyperparathyroidism in patients with chronic kidney disease and treating hypercalcemia in patients with parathyroid carcinoma.[1] Accurate and reliable quantification of cinacalcet in human plasma is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][2] This document provides a detailed protocol for the determination of cinacalcet in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a sensitive and selective method for this purpose.[3][4]
Principle of the Method
This protocol describes a validated bioanalytical method for the quantification of cinacalcet in human plasma using LC-MS/MS. The method involves the extraction of cinacalcet and a stable isotope-labeled internal standard (IS), such as cinacalcet-d3 or cinacalcet-d4, from plasma, followed by chromatographic separation and detection by tandem mass spectrometry.[2][5][6] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Cinacalcet hydrochloride reference standard
-
Cinacalcet-d3 or Cinacalcet-d4 as an internal standard (IS)[2][5][6]
-
Formic acid[5]
-
Ammonium formate[4]
-
Ultrapure water
-
Drug-free human plasma
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source[3]
Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of cinacalcet and the internal standard in methanol at a concentration of 1 mg/mL.[4]
-
Working Solutions: Prepare serial dilutions of the cinacalcet stock solution with a suitable solvent (e.g., 50% methanol in water) to create working solutions for calibration standards and quality control (QC) samples.[4]
-
Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of 50 ng/mL.
Sample Preparation
Several methods for plasma sample preparation have been reported, including protein precipitation, liquid-liquid extraction, and solid-phase extraction.[3][4] Protein precipitation is a simple, rapid, and economical choice.[1][4][6]
Protein Precipitation Protocol:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.[4]
-
Add 500 µL of acetonitrile to precipitate the plasma proteins.[4]
-
Vortex the mixture for 15 seconds.[4]
-
Centrifuge the samples at 20,000 x g for 5 minutes.[4]
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.[4]
Chromatographic Conditions
-
Mobile Phase: A gradient elution using a mixture of methanol, water, and a modifier like ammonium formate is commonly employed.[4][6] For example, a gradient can be run with a mobile phase system consisting of methanol-water-ammonium formate.[4][6]
-
Injection Volume: 20 µL.
Mass Spectrometric Conditions
Method Validation and Quantitative Data
The bioanalytical method should be validated according to regulatory guidelines. Key validation parameters are summarized below.
| Parameter | Typical Range/Value |
| Linearity Range | 0.05 - 150 ng/mL |
| Correlation Coefficient (r²) | > 0.99[5] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 0.3 ng/mL[2][5] |
| Intra- and Inter-day Precision (%RSD) | < 15% (< 5.8% reported in one study)[5][6] |
| Accuracy (%Bias) | Within ±15% (96.0% to 106.0% reported in one study)[5][6] |
| Extraction Recovery | 95.67% - 102.88%[6] |
Visualizations
Caption: Experimental workflow for cinacalcet quantification in human plasma.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of cinacalcet in human plasma. The protocol, including a straightforward protein precipitation step, is suitable for high-throughput analysis in clinical and research settings. The validation data demonstrates that the method meets the criteria for bioanalytical method validation, ensuring accurate and precise results for pharmacokinetic and therapeutic drug monitoring studies.
References
- 1. A validated lcms/ms method for estimation of cinacalcet in human plasma [wisdomlib.org]
- 2. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved LC-MS/MS method for determination of cinacalcet in human plasma and its application to the evaluation of food intake effect on the pharmacokinetics of cinacalcet in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bohrium.com [bohrium.com]
- 7. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
Application Note: High-Throughput Quantification of Cinacalcet in Human Plasma via Liquid-Liquid Extraction and LC-MS/MS
Abstract
This application note details a robust and sensitive bioanalytical method for the quantification of cinacalcet in human plasma. The protocol employs a liquid-liquid extraction (LLE) procedure for sample cleanup and concentration, utilizing a deuterated internal standard (cinacalcet-d4) to ensure accuracy and precision. Analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) in positive ion mode. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. While the literature predominantly describes methods using a cinacalcet-d3 internal standard, the principles and procedures outlined here are directly applicable to the use of a cinacalcet-d4 standard.[1][2][3]
Introduction
Cinacalcet is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR) in the parathyroid gland.[1] It is primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease on dialysis and for the management of hypercalcemia in patients with parathyroid carcinoma.[1][4] Accurate and reliable quantification of cinacalcet in biological matrices is crucial for clinical and research applications. This protocol provides a detailed liquid-liquid extraction method coupled with LC-MS/MS for the determination of cinacalcet in human plasma. The use of a stable isotope-labeled internal standard, such as cinacalcet-d4, is critical for correcting for variability during sample preparation and analysis.[5]
Experimental Protocol
1. Materials and Reagents
-
Cinacalcet hydrochloride (Reference Standard)
-
Cinacalcet-d4 hydrochloride (Internal Standard)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Diethyl ether
-
Dichloromethane
-
Ultrapure water
-
Control human plasma (with K2EDTA as anticoagulant)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with a turbo-ion spray interface
-
Analytical column: Waters Symmetry® C18, 4.6 × 100 mm, 3.5 µm or equivalent[6]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
3. Preparation of Solutions
-
Standard Stock Solutions (1 mg/mL): Separately prepare stock solutions of cinacalcet and cinacalcet-d4 in methanol.
-
Working Standard Solutions: Prepare working solutions by serially diluting the stock solutions in a 50:50 (v/v) methanol:water mixture to create calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the cinacalcet-d4 stock solution in a 50:50 (v/v) methanol:water mixture.[7]
4. Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 50 µL of the IS working solution (50 ng/mL cinacalcet-d4) and vortex briefly.
-
Add 1 mL of the extraction solvent (e.g., a 70:30 v/v mixture of diethyl ether:dichloromethane).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Conditions
-
Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium acetate (adjusted to pH 4.0 with formic acid) and acetonitrile (5:95, v/v) is recommended.[6]
-
Flow Rate: 1.0 mL/min with a split ratio of 10:90 (to waste).[6]
-
Column Temperature: 30°C.[6]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: API 3000 or equivalent.[6]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
Data Summary
The following table summarizes typical performance characteristics of bioanalytical methods for cinacalcet quantification.
| Parameter | Reported Value | Reference |
| Linearity Range | 0.300 - 150.00 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [7][8] |
| Accuracy | 100 ± 5% | [3] |
| Precision (%CV) | < 10% | [3] |
| Recovery | 82.80% - 104.08% | [9] |
Experimental Workflow Diagram
Caption: Liquid-liquid extraction workflow for cinacalcet.
Conclusion
The described liquid-liquid extraction protocol followed by LC-MS/MS analysis provides a reliable and sensitive method for the quantification of cinacalcet in human plasma. The use of a deuterated internal standard ensures high accuracy and precision, making this method well-suited for a variety of clinical and research applications that require the measurement of cinacalcet concentrations.
References
- 1. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. ovid.com [ovid.com]
- 7. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Micromethod for quantification of cinacalcet in human plasma by liquid chromatography-tandem mass spectrometry using a stable isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpsonline.com [ijpsonline.com]
Application Notes and Protocols for Cinacalcet Analysis Using Protein Precipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cinacalcet hydrochloride is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR) and is primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma.[1] Accurate quantification of cinacalcet in biological matrices, such as human plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[2] Protein precipitation is a widely adopted, simple, rapid, and economical method for sample preparation in the bioanalysis of cinacalcet, effectively removing proteins that can interfere with downstream analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]
This document provides detailed application notes and protocols for the analysis of cinacalcet in human plasma using the protein precipitation method, based on validated methods found in the scientific literature.
Experimental Workflow for Cinacalcet Analysis
Caption: Experimental workflow for cinacalcet analysis.
Detailed Experimental Protocol: One-Step Protein Precipitation for LC-MS/MS Analysis
This protocol is adapted from a validated method for the determination of cinacalcet in human plasma.[3][5]
1. Materials and Reagents:
-
Cinacalcet Hydrochloride (Reference Standard)
-
Cinacalcet-D3 Hydrochloride (Internal Standard, IS)
-
Acetonitrile (HPLC or LC-MS grade)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium Formate
-
Formic Acid
-
Deionized Water
-
Human Plasma (blank, from drug-free donors)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Separately prepare stock solutions of cinacalcet and cinacalcet-D3 (IS) in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of cinacalcet by serial dilution of the stock solution with 50% methanol.
-
Internal Standard Working Solution: Prepare a working solution of cinacalcet-D3 at an appropriate concentration (e.g., 10 ng/mL) in 50% methanol.
-
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at various concentrations.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., cinacalcet-D3) to each tube, except for blank samples.
-
Add 500 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix the samples for 1 minute.
-
Centrifuge the tubes at a high speed (e.g., 13,000 rpm) for 10 minutes.
-
Carefully transfer a portion of the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Example):
-
LC System: Shimadzu 20A HPLC system or equivalent.[3]
-
Column: Eclipse Plus C18 column or equivalent.[3]
-
Mobile Phase: A gradient elution using a mixture of methanol, water, and ammonium formate is often employed.[3]
-
Flow Rate: 0.6 mL/min.[3]
-
Mass Spectrometer: LCMS-8040 triple-quadrupole mass spectrometer or equivalent.[3]
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Summary of Method Validation Parameters
The following tables summarize the quantitative data from various validated methods for cinacalcet analysis using protein precipitation.
Table 1: Linearity and Sensitivity
| Parameter | Method 1[6][7] | Method 2[3][5] | Method 3[8] |
| Analytical Technique | LC-MS/MS | LC-MS/MS | RP-HPLC with Fluorescence |
| Linear Range (ng/mL) | 0.1 - 100 | 0.1 - 50 | 0.2 - 5.5 |
| LLOQ (ng/mL) | 0.1 | 0.1 | 0.36 - 2.52 |
| Correlation Coefficient (r²) | Not Specified | > 0.99 | > 0.997 |
Table 2: Accuracy and Precision
| Parameter | Method 1[6] | Method 2[3][5] | Method 3[8] |
| Intra-assay Precision (% CV) | 2.8 - 9.0 | < 15 | < 7.4 |
| Inter-assay Precision (% CV) | 6.9 - 8.5 | < 15 | < 7.4 |
| Intra-assay Accuracy (%) | 100 - 102 | 85 - 115 | -4.6 to 8.1 |
| Inter-assay Accuracy (%) | 99 - 103 | 85 - 115 | -4.6 to 8.1 |
Table 3: Recovery and Matrix Effect
| Parameter | Method 1[6] | Method 2[3] |
| Precipitating Agent | Not Specified | Acetonitrile |
| Extraction Recovery (%) | 90 - 106 | 95.67 - 102.88 |
| Matrix Effect | No ion suppression observed | No interference from matrix components |
Discussion
Protein precipitation is a robust and straightforward technique for the preparation of plasma samples for cinacalcet analysis. The use of acetonitrile as the precipitating agent is common and provides high extraction recovery and minimal matrix effects.[3][8] The addition of a stable isotope-labeled internal standard, such as cinacalcet-D3, is crucial for accurate quantification by correcting for variability in sample processing and instrument response.[3][6]
The presented protocols and data demonstrate that protein precipitation coupled with LC-MS/MS or HPLC analysis provides the necessary sensitivity, accuracy, and precision for the reliable determination of cinacalcet in human plasma. These methods are well-suited for high-throughput analysis in clinical and research settings.
Signaling Pathway of Cinacalcet
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bohrium.com [bohrium.com]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. Micromethod for quantification of cinacalcet in human plasma by liquid chromatography-tandem mass spectrometry using a stable isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
gradient elution conditions for separating cinacalcet and its d4 analog
An Application Note on the Gradient Elution Conditions for the Separation of Cinacalcet and its D4-Analog
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the separation of the calcimimetic agent cinacalcet from its deuterated d4-analog using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, such as cinacalcet-d4, is a common practice in bioanalytical methods to ensure accurate quantification by correcting for variations during sample preparation and analysis.
Introduction
Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor and is used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma. Robust analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. This application note details a gradient elution HPLC method designed to separate cinacalcet from its d4-analog, which serves as an internal standard for quantitative analysis by mass spectrometry.
Experimental Protocols
This section outlines the necessary reagents, equipment, and step-by-step procedures for the sample preparation and chromatographic separation of cinacalcet and its d4-analog.
Materials and Reagents
-
Cinacalcet hydrochloride reference standard
-
Cinacalcet-d4 hydrochloride internal standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (for bioanalytical applications)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a binary pump capable of gradient elution
-
Autosampler
-
Column oven
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions
A C18 reverse-phase column is commonly employed for the separation of cinacalcet.[1][2] The gradient elution allows for the effective separation of the analytes from matrix components and ensures a robust and reproducible method.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic acid |
| Gradient Program | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 3 |
| Internal Standard | Cinacalcet-d4[1] |
Gradient Elution Program
The following gradient program is a representative method for the separation of cinacalcet and its d4-analog.
Table 2: Representative Gradient Elution Profile
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.5 | 10 | 90 |
| 3.5 | 10 | 90 |
| 3.6 | 95 | 5 |
| 5.0 | 95 | 5 |
Mass Spectrometry Detection
Quantification is achieved using multiple reaction monitoring (MRM) in positive ionization mode.[1] The precursor-to-product ion transitions for cinacalcet and its d4-analog are monitored.
Table 3: MRM Transitions for Cinacalcet and Cinacalcet-d4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Cinacalcet | 358.2 | 155.2 |
| Cinacalcet-d4 | 362.3 | 155.0 |
Sample Preparation (for Human Plasma)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the cinacalcet-d4 internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Workflow and Visualization
The following diagram illustrates the experimental workflow for the analysis of cinacalcet and its d4-analog.
Conclusion
The described gradient elution LC-MS/MS method provides a robust and reliable approach for the separation and quantification of cinacalcet and its deuterated internal standard, cinacalcet-d4. This protocol is suitable for various applications in pharmaceutical analysis and clinical research, ensuring accurate and reproducible results. The detailed methodology and data presentation in this application note serve as a valuable resource for scientists and researchers in the field.
References
- 1. An improved LC-MS/MS method for determination of cinacalcet in human plasma and its application to the evaluation of food intake effect on the pharmacokinetics of cinacalcet in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability of cinacalcet-d4 hydrochloride in solution and storage
This technical support center provides guidance on the stability of Cinacalcet-d4 Hydrochloride in solution and under various storage conditions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Disclaimer: Specific stability data for this compound is limited. The data presented here is primarily based on studies of the non-deuterated form, Cinacalcet Hydrochloride. For most applications, the stability of the deuterated and non-deuterated forms is expected to be comparable. However, for highly sensitive analytical applications, it is recommended to perform in-house stability assessments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) at approximately 30 mg/mL.[1] For aqueous buffers, it is sparingly soluble.[1] To maximize solubility in aqueous solutions, it is recommended to first dissolve the compound in ethanol and then dilute with the aqueous buffer of choice.[1] For example, a solubility of approximately 0.3 mg/mL has been achieved in a 1:2 solution of ethanol:PBS (pH 7.2).[1]
Q2: What are the recommended storage conditions for solid this compound?
A2: The solid, crystalline form of this compound is stable for at least 4 years when stored at -20°C.[1] One supplier of the deuterated form recommends storage at +4°C. As storage conditions can vary between suppliers, always refer to the product-specific information sheet.
Q3: How long are stock solutions of this compound stable?
A3: For organic solvent stock solutions, one supplier suggests that in-solvent storage at -80°C is stable for 6 months, and at -20°C for 1 month, provided the container is sealed and protected from moisture.[2] For aqueous solutions, it is not recommended to store them for more than one day.[1] A study on a methanol:water (1:1) solution found it to be stable for 24 hours at room temperature and under refrigeration.[3]
Q4: What are the main degradation pathways for this compound?
A4: Based on forced degradation studies of cinacalcet hydrochloride, the molecule is susceptible to degradation under oxidative, acidic, and basic conditions.[4] It is particularly sensitive to oxidative stress.[4]
Q5: Is this compound sensitive to light?
A5: Photostability studies on cinacalcet hydrochloride tablets have shown that the product is stable when exposed to light.[5] However, as a general laboratory practice, it is always advisable to protect solutions from prolonged exposure to light by using amber vials or storing them in the dark.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly low analytical signal or poor recovery | Degradation of the compound in solution. | Prepare fresh solutions daily, especially for aqueous buffers.[1] For organic stock solutions, store them at -20°C or -80°C and minimize freeze-thaw cycles.[2] Verify the pH of your solution, as stability is pH-dependent. |
| Appearance of unknown peaks in chromatogram | Presence of degradation products. | Conduct a forced degradation study (see Experimental Protocols below) to identify potential degradation products. Ensure the analytical method is stability-indicating. Cinacalcet is known to degrade under oxidative stress, so avoid sources of peroxides.[4] |
| Precipitation in aqueous solution | Poor solubility at the working concentration or pH. | Refer to the solubility data to ensure you are working within the solubility limits. The solubility of cinacalcet hydrochloride is highly dependent on pH.[6] Consider preparing the initial stock in an organic solvent before diluting with an aqueous medium.[1] |
Data Presentation
Table 1: Solubility of Cinacalcet Hydrochloride
| Solvent | Approximate Solubility | Reference |
| Ethanol | 30 mg/mL | [1] |
| DMSO | 30 mg/mL | [1] |
| Dimethylformamide (DMF) | 30 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:2) | 0.3 mg/mL | [1] |
| Methanol | Soluble | [3] |
| Water | Slightly soluble | [7] |
Table 2: pH-Dependent Aqueous Solubility of Cinacalcet Hydrochloride
| Buffer pH | Solubility (mg/mL) | Reference |
| 1.18 | 0.878 | [6] |
| 4.11 | 0.153 | [6] |
| 6.77 | 0.0358 | [6] |
| 7.51 | 0.00906 | [6] |
| 9.61 | 0.000139 | [6] |
| 10.86 | 0.0000259 | [6] |
Table 3: Summary of Forced Degradation Studies on Cinacalcet Hydrochloride
| Stress Condition | Observations | Reference |
| Acid Hydrolysis (e.g., 0.1 N HCl) | Some degradation observed. | |
| Base Hydrolysis (e.g., 0.1 N NaOH) | Some degradation observed. | [8] |
| Oxidation (e.g., 3% H₂O₂) | Significant degradation. | [4] |
| Thermal (e.g., 50°C for 24 hrs) | No significant degradation. | [4] |
| Photolytic (UV light for 7 days) | No significant degradation. | [4] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A common approach to assess the stability of this compound is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Chromatographic System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 column, such as an X-Terra Symmetry C18 (4.6 x 150mm; 5 μm), is often used.
-
Mobile Phase: A typical mobile phase consists of a mixture of phosphate buffer and acetonitrile (e.g., 40:60 v/v) with the pH adjusted to 3.0 with orthophosphoric acid.[9]
-
Flow Rate: A flow rate of 0.9 mL/min is a common starting point.[9]
-
Detection: The eluent can be monitored at 282 nm.[9]
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is linear, accurate, precise, and specific for the analyte in the presence of its degradation products.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.
-
Acid Degradation: Incubate a solution of this compound in 0.1 N HCl at a specified temperature (e.g., 50°C) for a defined period (e.g., 24 hours).[9]
-
Base Degradation: Incubate a solution of the compound in 0.1 N NaOH under similar conditions as the acid degradation.[9]
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature for a set time.[9]
-
Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 50°C) for an extended period (e.g., 24 hours).[9]
-
Photodegradation: Expose a solution of the compound to UV light for a defined period (e.g., 7 days).[9]
-
Analysis: Following exposure to the stress conditions, analyze the samples using a validated stability-indicating method (like the one described in Protocol 1) to quantify the remaining parent compound and characterize any degradation products.
Visualizations
Caption: Experimental workflow for a solution stability study.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. scispace.com [scispace.com]
- 4. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Stability of extemporaneously prepared cinacalcet oral suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing isotopic interference in cinacalcet-d4 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the analysis of cinacalcet using its deuterated internal standard, cinacalcet-d4.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of cinacalcet-d4 analysis?
A1: Isotopic interference, also known as cross-contribution, occurs when the signal of the cinacalcet analyte overlaps with the signal of its stable isotope-labeled internal standard (SIL-IS), cinacalcet-d4, in a mass spectrometry analysis. This can happen because naturally occurring heavier isotopes of cinacalcet can have a mass-to-charge ratio (m/z) that is the same as or very close to the m/z of cinacalcet-d4. This overlap can lead to inaccuracies in the quantification of cinacalcet.
Q2: Why is cinacalcet-d4 used as an internal standard?
A2: Cinacalcet-d4 is an ideal internal standard because it is chemically identical to cinacalcet and will behave similarly during sample preparation and analysis, including extraction, chromatography, and ionization. This helps to correct for variability in the analytical process. The mass difference due to the deuterium labels allows the mass spectrometer to distinguish it from the unlabeled cinacalcet.
Q3: What are the potential consequences of unaddressed isotopic interference?
A3: Unaddressed isotopic interference can lead to several analytical issues, including:
-
Inaccurate quantification: The measured concentration of cinacalcet may be higher or lower than the true value.
-
Non-linear calibration curves: The relationship between the analyte concentration and the response may not be linear, affecting the reliability of the assay.[1][2]
-
Increased variability: The precision and reproducibility of the analytical method can be compromised.
Q4: How can I determine if isotopic interference is affecting my cinacalcet-d4 analysis?
A4: You can assess isotopic interference by analyzing a high-concentration sample of unlabeled cinacalcet without the cinacalcet-d4 internal standard. If you observe a signal at the m/z transition monitored for cinacalcet-d4, it indicates that there is cross-contribution from the analyte to the internal standard. The percentage of cross-signal contribution can be calculated by comparing the apparent internal standard response in these samples to the response of the internal standard in a blank sample.[1]
Troubleshooting Guides
Problem: I am observing unexpected results in my cinacalcet bioanalysis, and I suspect isotopic interference.
This guide provides a systematic approach to troubleshooting and mitigating isotopic interference in your LC-MS/MS analysis of cinacalcet with a cinacalcet-d4 internal standard.
Step 1: Confirm the Presence and Extent of Interference
Procedure:
-
Prepare a set of calibration standards of unlabeled cinacalcet at various concentrations, including a high-concentration sample, without adding the cinacalcet-d4 internal standard.
-
Analyze these samples using your established LC-MS/MS method.
-
Monitor the mass transition for cinacalcet-d4.
-
If a peak is detected at the retention time of cinacalcet in the cinacalcet-d4 channel, this confirms isotopic interference.
-
Quantify the interference by comparing the peak area of the interfering signal to the peak area of the cinacalcet-d4 in a standard sample. A contribution of more than a few percent may warrant corrective action.
Step 2: Method Optimization to Mitigate Interference
If interference is confirmed, consider the following optimization strategies:
Strategy 1: Adjust the Concentration of the Internal Standard
-
Rationale: Increasing the concentration of the cinacalcet-d4 internal standard can reduce the relative contribution of the interference from the analyte.
-
Action: Prepare and analyze samples with a higher concentration of cinacalcet-d4. Evaluate the impact on the accuracy and precision of your quality control samples. Be mindful that excessively high concentrations of the internal standard can lead to ion suppression.[2]
Strategy 2: Select an Alternative Mass Transition for the Internal Standard
-
Rationale: It may be possible to select a different precursor or product ion for cinacalcet-d4 that is not subject to interference from unlabeled cinacalcet. This may involve monitoring a less abundant isotope of the internal standard.[1][2]
-
Action: Infuse a solution of cinacalcet-d4 into the mass spectrometer to identify all potential product ions. Evaluate alternative transitions for their specificity and sensitivity.
Step 3: Data Analysis and Correction
If method optimization does not fully resolve the interference, you can apply a mathematical correction.
Procedure:
-
Determine the average percentage contribution of the cinacalcet signal to the cinacalcet-d4 signal from your experiments in Step 1.
-
Use this correction factor to subtract the contribution of the analyte from the measured response of the internal standard in your unknown samples.
-
It is crucial to validate this correction method thoroughly to ensure it provides accurate results across the entire calibration range.
Quantitative Data Summary
The following table summarizes typical mass transitions used for the analysis of cinacalcet and its deuterated internal standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Cinacalcet | 358.2 | 155.2 | [3] |
| Cinacalcet-d4 | 362.3 | 155.0 | [3] |
| Cinacalcet-d3 | Not Specified | Not Specified | [4][5][6] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis of Cinacalcet
This protocol is a general guideline and may require optimization for your specific instrumentation and experimental conditions.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 25 µL of cinacalcet-d4 internal standard working solution.
-
Add 50 µL of 0.1 M NaOH and vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-2.0 min: 20-80% B
-
2.0-2.5 min: 80% B
-
2.5-2.6 min: 80-20% B
-
2.6-4.0 min: 20% B
-
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Transitions:
-
Cinacalcet: m/z 358.2 → 155.2
-
Cinacalcet-d4: m/z 362.3 → 155.0
-
-
Ion Source Parameters: Optimize according to the instrument manufacturer's recommendations (e.g., capillary voltage, source temperature, gas flows).
Visualizations
Caption: Troubleshooting workflow for isotopic interference.
Caption: Logical relationship of isotopic interference.
References
- 1. researchgate.net [researchgate.net]
- 2. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An improved LC-MS/MS method for determination of cinacalcet in human plasma and its application to the evaluation of food intake effect on the pharmacokinetics of cinacalcet in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bohrium.com [bohrium.com]
- 5. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
optimizing ionization efficiency for cinacalcet-d4 hydrochloride
Welcome to the technical support center for the bioanalysis of cinacalcet-d4 hydrochloride. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the ionization efficiency and overall performance of their analytical methods.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on optimizing ionization efficiency.
Question: I am observing a low signal or no signal for this compound. What are the potential causes and how can I troubleshoot this?
Answer:
A low or absent signal for this compound can stem from several factors related to the sample, the liquid chromatography (LC) system, or the mass spectrometer (MS) settings. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no signal.
-
Verify Analyte Presence and Concentration:
-
Ensure that the this compound standard and internal standard (IS), if used, are prepared at the correct concentrations.
-
Confirm the stability of the analyte in the prepared solution. Cinacalcet is known to be stable under various storage and processing conditions[1].
-
-
Check LC System Performance:
-
Mobile Phase: Cinacalcet is typically analyzed using a reversed-phase C18 column with a mobile phase consisting of methanol or acetonitrile and water, often with an additive like ammonium formate or formic acid to improve peak shape and ionization[1][2][3]. Ensure the mobile phase is correctly prepared and degassed.
-
Column Health: A contaminated or old column can lead to poor peak shape and reduced signal intensity. Flush the column or replace it if necessary.
-
Carryover: Check for carryover from previous injections by injecting a blank solvent sample. If carryover is observed, optimize the needle wash procedure.
-
-
Optimize MS Ion Source Parameters:
-
Ionization Mode: Cinacalcet ionizes well in positive electrospray ionization (ESI) mode[2][4][5].
-
Source Settings: Systematically optimize key ESI source parameters. The use of a Design of Experiments (DoE) approach can be highly effective for this[6][7]. Key parameters to optimize include:
-
Capillary Voltage
-
Nebulizer Pressure
-
Drying Gas Flow Rate
-
Gas Temperature
-
-
-
Review Sample Preparation:
-
Common sample preparation techniques for cinacalcet in plasma include one-step protein precipitation with acetonitrile and liquid-liquid extraction (LLE)[1][3][5][8].
-
Ensure the extraction recovery is adequate. Inefficient extraction will lead to a low signal. The average extraction recovery for one-step precipitation has been reported to be between 95.67% and 102.88%[2].
-
-
Check MS Detector and MRM Transitions:
-
Verify that the correct multiple reaction monitoring (MRM) transitions are being used. For cinacalcet, a common transition is m/z 358.2 → 155.1/155.2[2][3]. For a deuterated internal standard like cinacalcet-d4, the transition would be shifted accordingly, for example, m/z 362.3 → 155.0[3].
-
Ensure the collision energy is optimized for the specific instrument being used.
-
Question: I am observing significant signal suppression or enhancement (matrix effects). How can I mitigate this?
Answer:
Matrix effects are a common challenge in bioanalysis. Here’s how to address them:
-
Improve Sample Cleanup:
-
If you are using protein precipitation, consider switching to a more rigorous sample preparation method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering matrix components[5].
-
-
Modify Chromatographic Conditions:
-
Adjust the LC gradient to better separate this compound from co-eluting matrix components.
-
Experiment with different analytical columns.
-
-
Use a Stable Isotope-Labeled Internal Standard:
-
Dilute the Sample:
-
If the signal is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal ESI source parameters for this compound?
A1: The optimal parameters can vary between different mass spectrometer models. However, a systematic optimization is recommended. A Design of Experiments (DoE) approach can efficiently identify the best settings[6][7][9]. Below is a table with typical starting ranges for optimization.
| Parameter | Typical Starting Range |
| Capillary Voltage | 2000–4000 V[7] |
| Nebulizer Pressure | 10–50 psi[7] |
| Drying Gas Flow | 4–12 L/min[7] |
| Gas Temperature | 200–340 °C[7] |
Q2: What mobile phase additives are best for ionizing cinacalcet?
A2: Acidic additives are generally used to promote protonation in positive ESI mode.
-
Formic acid (0.1%) is commonly added to the mobile phase[3].
-
Ammonium formate can also be used and may offer benefits in terms of peak shape and signal stability[1][2]. Post-column addition of an acid can also be a strategy to optimize separation and ionization independently[10].
Q3: What are the expected MRM transitions for cinacalcet and its deuterated analogs?
A3: The protonated molecule [M+H]⁺ is used as the precursor ion.
Experimental Protocols
Protocol 1: ESI Source Parameter Optimization using a Factorial Design
This protocol outlines a systematic approach to optimize ESI source parameters.
Caption: Workflow for ESI source parameter optimization.
-
Define Factors and Ranges: Identify the key ESI parameters to be optimized (e.g., capillary voltage, nebulizer pressure, gas flow, gas temperature) and define a reasonable range for each[7].
-
Select Experimental Design: Choose a suitable design, such as a two-level fractional factorial design, to screen for significant factors[6].
-
Prepare Standard Solution: Prepare a solution of this compound at a known concentration in the initial mobile phase.
-
Execute Experiments: Run the experiments in a randomized order as dictated by the chosen design, infusing the standard solution directly or making repeated injections.
-
Analyze Response: Measure the peak area of the analyte for each experimental run.
-
Determine Optimal Settings: Use statistical software to analyze the results and identify the parameter settings that maximize the signal intensity.
-
Verification: Perform a final experiment using the determined optimal settings to confirm the improved signal.
Protocol 2: Sample Preparation using One-Step Protein Precipitation
This is a rapid and economical method for extracting cinacalcet from plasma[1][2].
-
Sample Aliquoting: Take an aliquot of the plasma sample (e.g., 100 µL).
-
Add Internal Standard: Add the internal standard solution (e.g., cinacalcet-d3).
-
Precipitation: Add three volumes of cold acetonitrile (e.g., 300 µL).
-
Vortex: Vortex the mixture for approximately 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
References
- 1. bohrium.com [bohrium.com]
- 2. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An improved LC-MS/MS method for determination of cinacalcet in human plasma and its application to the evaluation of food intake effect on the pharmacokinetics of cinacalcet in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
improving peak shape in chromatography for cinacalcet-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with peak shape during the chromatographic analysis of cinacalcet-d4.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My cinacalcet-d4 peak is tailing. What are the common causes and how can I fix it?
A1: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It is often caused by secondary interactions between the basic cinacalcet-d4 molecule and acidic residual silanol groups on the silica-based column packing material.[1][2][3]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Cinacalcet is a basic compound. Lowering the mobile phase pH to approximately 3.0 can suppress the ionization of silanol groups, minimizing these secondary interactions.[1][4][5] A phosphate buffer is commonly used to maintain a stable pH.[4][6]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are effectively end-capped have fewer accessible silanol groups, which significantly reduces peak tailing for basic compounds.[7][8] Consider using a C18 or C8 column known for good peak shape with basic analytes.[4][9]
-
Increase Buffer Strength: A higher buffer concentration in the mobile phase can also help to mask the residual silanol groups and improve peak symmetry.[1][10]
-
Consider a Different Stationary Phase: If tailing persists, a column with a different stationary phase, such as one with a positively charged surface, can repel the positively charged analyte and improve peak shape.[10]
Q2: I am observing peak fronting for cinacalcet-d4. What could be the cause?
A2: Peak fronting, characterized by a broader first half of the peak, can be caused by several factors.[2][11]
Troubleshooting Steps:
-
Reduce Sample Concentration/Volume: Injecting too much sample can overload the column, leading to fronting.[11][12] Try diluting your sample or reducing the injection volume.
-
Check Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.[13] Whenever possible, dissolve your sample in the mobile phase.[14]
-
Inspect the Column: A physical deformation of the column bed, such as a void at the inlet, can cause peak fronting.[11][15] This is often indicated by a sudden drop in backpressure and distorted peaks for all analytes. If a void is suspected, the column may need to be replaced.[15]
Q3: Why is my cinacalcet-d4 peak splitting into two or more peaks?
A3: Peak splitting can be a complex issue with several potential causes.
Troubleshooting Steps:
-
Mobile Phase pH is Too Close to pKa: If the mobile phase pH is very close to the pKa of cinacalcet, both the ionized and non-ionized forms of the analyte may be present, leading to split peaks.[16][17][18] Ensure your mobile phase is buffered at a pH at least 2 units away from the analyte's pKa.
-
Column Contamination or Blockage: A partially blocked inlet frit or contamination at the head of the column can create alternative flow paths for the sample, resulting in split peaks.[19][20] Back-flushing the column or replacing the frit may resolve the issue. Using a guard column can help prevent this.[21]
-
Co-elution: It is possible that an impurity or a related compound is co-eluting with your cinacalcet-d4 peak. A simple way to check this is to inject a smaller sample volume. If this results in two distinct peaks, you may need to optimize your method to separate the two components.[20]
Q4: My cinacalcet-d4 peak is very broad. How can I improve its efficiency?
A4: Broad peaks can compromise resolution and sensitivity.
Troubleshooting Steps:
-
Optimize Flow Rate: The flow rate of the mobile phase affects peak width. You can experimentally determine the optimal flow rate that provides the best balance between analysis time and peak efficiency.[8]
-
Increase Column Temperature: Operating at a moderately elevated temperature (e.g., 30-40°C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks.[22][23][24] However, be mindful of the column's and analyte's stability at higher temperatures.[24][25]
-
Use a Gradient Elution: For complex samples, a gradient elution, where the mobile phase composition is changed over time, can help to sharpen peaks, especially those that elute later in the chromatogram.[26]
Experimental Protocols
General Protocol for Optimizing Cinacalcet-d4 Peak Shape
This protocol provides a systematic approach to troubleshooting and improving the peak shape of cinacalcet-d4.
-
Initial Conditions (Based on Literature):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[4]
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid.[4]
-
Mobile Phase B: Acetonitrile.
-
Gradient/Isocratic: Start with an isocratic elution of 60% Acetonitrile.[4]
-
Flow Rate: 0.9 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detection: 282 nm.[4]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the cinacalcet-d4 standard in the mobile phase.
-
-
System Suitability Check:
-
Inject the standard solution six times.
-
Evaluate the peak tailing factor, number of theoretical plates, and retention time reproducibility. The tailing factor should ideally be between 0.9 and 1.2.
-
-
Troubleshooting and Optimization (if peak shape is poor):
-
Peak Tailing:
-
Decrease the mobile phase pH in 0.2 unit increments (e.g., to 2.8, then 2.6).
-
Increase the buffer concentration in Mobile Phase A to 20 mM.
-
-
Peak Fronting:
-
Reduce the concentration of the injected sample by half.
-
Ensure the sample solvent is the same as the mobile phase.
-
-
Peak Splitting:
-
Confirm the mobile phase pH is not close to the pKa of cinacalcet.
-
Filter all samples and mobile phases to prevent frit blockage.
-
-
Broad Peaks:
-
Increase the column temperature to 35°C, then 40°C.
-
Optimize the flow rate (e.g., try 0.8 mL/min and 1.0 mL/min).
-
-
-
Data Recording:
-
For each condition change, perform replicate injections and record the system suitability parameters in a table for comparison.
-
Data Presentation
Use the following table to summarize your experimental results when optimizing chromatographic conditions for cinacalcet-d4.
| Condition | Tailing Factor | Theoretical Plates (N) | Resolution (Rs) | Retention Time (min) |
| Initial | ||||
| pH 2.8 | ||||
| 20mM Buffer | ||||
| Temp 35°C | ||||
| Add other conditions |
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common peak shape problems encountered during the analysis of cinacalcet-d4.
Caption: Troubleshooting workflow for improving cinacalcet-d4 peak shape.
References
- 1. hplc.eu [hplc.eu]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. agilent.com [agilent.com]
- 6. bhu.ac.in [bhu.ac.in]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. agilent.com [agilent.com]
- 10. sielc.com [sielc.com]
- 11. acdlabs.com [acdlabs.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. Improving peak shapes with counter gradients in two-dimensional high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. acdlabs.com [acdlabs.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. phenomenex.blog [phenomenex.blog]
- 19. bio-works.com [bio-works.com]
- 20. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of pH and temperature on the chromatographic performance and stability of immobilized poly(methyloctylsiloxane) stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Effect of high-temperature on high-performance liquid chromatography column stability and performance under temperature-programmed conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
dealing with low recovery of cinacalcet-d4 in sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of cinacalcet-d4 during sample extraction for bioanalytical studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical extraction methods for cinacalcet from biological samples?
A1: The most common methods for extracting cinacalcet and its deuterated internal standards from biological matrices like plasma are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Both methods have been shown to provide good recovery and clean extracts suitable for LC-MS/MS analysis.
Q2: What are the key physicochemical properties of cinacalcet to consider for extraction?
A2: Cinacalcet is a basic and lipophilic compound. Its pKa is approximately 9.0, meaning it will be ionized at acidic pH and neutral at basic pH. Its high logP value (around 5.7) indicates good solubility in organic solvents. These properties are crucial for optimizing both LLE and SPE methods.
Q3: Why is a deuterated internal standard like cinacalcet-d4 used?
A3: A deuterated internal standard is considered the "gold standard" in quantitative mass spectrometry. Because it is chemically almost identical to the analyte (cinacalcet), it is expected to behave similarly during sample preparation, extraction, and chromatographic separation. This helps to accurately correct for any sample loss during processing and for matrix effects in the MS source.
Q4: What are acceptable recovery rates for cinacalcet and cinacalcet-d4?
A4: While there is no absolute requirement, a good extraction method should yield a recovery that is consistent, precise, and reproducible. Many published methods report recoveries for cinacalcet in the range of 80-105%. The recovery of the internal standard, cinacalcet-d4, should be comparable to that of the analyte.
Troubleshooting Guide: Low Recovery of Cinacalcet-d4
This guide addresses specific issues related to the low recovery of the deuterated internal standard, cinacalcet-d4.
Issue 1: Consistently low recovery of cinacalcet-d4, while the recovery of cinacalcet is acceptable.
This scenario suggests a problem specific to the deuterated internal standard.
-
Possible Cause 1: Isotope Effects. The substitution of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, such as its lipophilicity. This "isotope effect" can lead to differences in extraction efficiency between cinacalcet and cinacalcet-d4 under certain conditions.[1]
-
Troubleshooting Steps:
-
Re-optimize Extraction pH: Systematically evaluate the pH of the sample before extraction. Since cinacalcet is a basic compound, extraction into an organic solvent is typically performed under basic conditions (pH > 10) to ensure it is in its neutral, more organic-soluble form. A slight difference in the pKa between the analyte and the internal standard could lead to different extraction profiles at a given pH.
-
Evaluate Different Organic Solvents (for LLE): Test a panel of organic solvents with varying polarities. A solvent that works well for cinacalcet might not be optimal for cinacalcet-d4 due to subtle differences in lipophilicity.
-
Modify SPE Wash and Elution Steps: For SPE, adjust the composition and strength of the wash and elution solvents. A wash step that is too strong may be selectively removing the internal standard. Conversely, the elution solvent may not be strong enough to efficiently elute cinacalcet-d4 from the sorbent.
-
-
-
Possible Cause 2: Stability of the Deuterated Standard. Deuterium atoms on a molecule are generally stable, but under certain conditions (e.g., extreme pH, high temperature), H-D exchange can occur, leading to a loss of the deuterated internal standard.
-
Troubleshooting Steps:
-
Assess Sample Processing Conditions: Avoid prolonged exposure of the samples to harsh pH conditions or high temperatures during the extraction process.
-
Check Stability in Stock Solutions: Ensure that the stock and working solutions of cinacalcet-d4 are stored under appropriate conditions (e.g., protected from light, at the recommended temperature) and in a stable solvent.
-
-
Issue 2: Variable or inconsistent recovery of cinacalcet-d4 across different samples or batches.
This often points towards matrix effects or issues with the internal standard itself.
-
Possible Cause 1: Differential Matrix Effects. Even with a co-eluting deuterated internal standard, matrix components can sometimes affect the ionization of the analyte and the internal standard differently, leading to inaccuracies.[2][3] This can be exacerbated if there is a slight chromatographic separation between cinacalcet and cinacalcet-d4.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Incorporate an additional cleanup step in your extraction protocol. For LLE, a back-extraction step can be effective. For SPE, a more rigorous wash protocol or a different sorbent chemistry might be necessary.
-
Optimize Chromatography: Adjust the chromatographic conditions to ensure that cinacalcet and cinacalcet-d4 co-elute perfectly. Even a small separation can expose them to different matrix environments as they enter the mass spectrometer.[1]
-
Evaluate Different Plasma Lots: Test the extraction method on different lots of blank plasma to assess the variability of matrix effects.
-
-
-
Possible Cause 2: Purity of the Internal Standard. The cinacalcet-d4 internal standard may contain a significant amount of unlabeled cinacalcet. This can lead to an overestimation of the internal standard response and an underestimation of its recovery.
-
Troubleshooting Steps:
-
Verify the Purity of the Internal Standard: If possible, obtain a certificate of analysis for the cinacalcet-d4 standard. You can also assess its purity by acquiring a full scan mass spectrum of a concentrated solution to check for the presence of the unlabeled compound.
-
-
Experimental Protocols
Below are examples of Liquid-Liquid Extraction and Solid-Phase Extraction protocols that have been successfully used for the analysis of cinacalcet in plasma.
| Parameter | Liquid-Liquid Extraction (LLE) Protocol Example | Solid-Phase Extraction (SPE) Protocol Example |
| Sample Pre-treatment | To 100 µL of plasma, add 25 µL of cinacalcet-d4 working solution and 100 µL of 0.1 M NaOH. Vortex to mix. | To 200 µL of plasma, add 50 µL of cinacalcet-d4 working solution. Vortex to mix. |
| Extraction Solvent/Sorbent | Add 1 mL of a mixture of diethyl ether and dichloromethane (70:30, v/v). | Use a mixed-mode cation exchange SPE cartridge. |
| Extraction Procedure | Vortex for 10 minutes. Centrifuge at 4000 rpm for 5 minutes. | Condition the cartridge with methanol followed by water. Load the pre-treated sample. |
| Wash Step | N/A | Wash with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol. |
| Elution Step | Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C. | Elute with 1 mL of 5% ammonium hydroxide in methanol. |
| Reconstitution | Reconstitute the residue in 100 µL of the mobile phase. | Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase. |
| Reported Recovery | ~85-95% | >90% |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low recovery of cinacalcet-d4.
Caption: Troubleshooting workflow for low cinacalcet-d4 recovery.
References
impact of cinacalcet-d4 hydrochloride purity on assay results
Welcome to the technical support resource for Cinacalcet-d4 hydrochloride. This guide provides detailed information, troubleshooting advice, and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary application?
This compound is a deuterated form of Cinacalcet hydrochloride, a calcimimetic agent. Its primary application is as a stable isotope-labeled internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Cinacalcet in biological matrices like plasma.[1]
Q2: How does the purity of this compound impact assay results?
The purity of an internal standard is critical for accurate and reliable assay results. Impurities in this compound can lead to several issues:
-
Inaccurate Quantification: If the stated concentration of the internal standard is incorrect due to the presence of impurities, the calculated concentration of the analyte (Cinacalcet) will be skewed.
-
Chromatographic Interference: Impurities may co-elute with either the analyte or the internal standard, leading to overlapping peaks and inaccurate integration.
-
Ion Suppression/Enhancement: Impurities can affect the ionization efficiency of the analyte or the internal standard in the mass spectrometer source, leading to variability and inaccuracy in the results.
-
Isotopic Interference: The presence of non-deuterated Cinacalcet or partially deuterated species in the internal standard can interfere with the measurement of the analyte, especially at low concentrations.
Q3: What are the common impurities associated with Cinacalcet hydrochloride?
During synthesis and storage, several process-related impurities and degradation products can be associated with Cinacalcet. These may also be present in the deuterated standard. Key impurities include starting materials, intermediates, and by-products.[2][3][4]
Table 1: Common Impurities of Cinacalcet Hydrochloride
| Impurity Name | Type | Notes |
| (+)-R-1-(1-Naphthyl)ethylamine | Starting Material[3] | A key raw material used in the synthesis.[2] |
| 3-(3-(trifluoromethyl)phenyl) propyl methanesulfonate | Process Impurity[4] | An intermediate in the synthetic pathway. |
| Dehydro Cinacalcet | Process Impurity[4] | A potential by-product of the synthesis. |
| Diastereomers (Isomer-1 and Isomer-2) | Process Impurity[3][5] | Isomers formed during the synthesis process. |
| Regioisomer | Process Impurity[3] | An isomer with a different substitution pattern. |
| Acid/Base Hydrolysis Products | Degradation Product | Cinacalcet shows some degradation under acidic and basic conditions.[2][6] |
| Peroxide Degradation Products | Degradation Product | Significant degradation has been observed under oxidative stress conditions.[3] |
Q4: What are the typical quality specifications for Cinacalcet?
While specific specifications for this compound as a reference standard may vary by manufacturer, the general quality specifications for the active pharmaceutical ingredient (API) provide a benchmark. Assay acceptance is typically in the range of 98% to 102%. Total impurities are generally limited to not more than 2.0%, with individual known impurities often limited to 0.5% or less and unknown impurities at or below 0.1% to 0.3%.[7]
Troubleshooting Guide
Issue 1: Inaccurate or Inconsistent Assay Results
-
Question: My quantification of Cinacalcet is showing high variability and poor accuracy. Could the this compound internal standard be the cause?
-
Answer: Yes, the purity and integrity of the internal standard are paramount. Follow these steps to troubleshoot:
-
Verify Certificate of Analysis (CoA): Review the CoA for your lot of this compound. Confirm its chemical purity, isotopic purity (degree of deuteration), and the concentration of the provided solution.
-
Prepare Fresh Stock Solutions: If you prepared your own stock solutions, degradation may have occurred. Prepare a fresh stock solution from the reference standard in the recommended solvent. Ensure the solvent is of high purity.
-
Check for Co-eluting Impurities: Inject a high-concentration sample of the internal standard alone and analyze it using the same method. Look for any secondary peaks in the chromatograms for both the analyte and internal standard mass transitions. A peak in the analyte's mass transition channel indicates the presence of non-deuterated Cinacalcet in your internal standard.
-
Assess for Degradation: Cinacalcet is susceptible to degradation under certain conditions like acid/base hydrolysis and oxidation.[3][6] Ensure your sample preparation and storage conditions are not causing degradation of the internal standard.
-
Issue 2: Extraneous Peaks in the Internal Standard Chromatogram
-
Question: I am observing unexpected peaks when monitoring the mass transition for this compound. What could be the cause?
-
Answer: Extraneous peaks can arise from impurities in the standard, degradation, or contamination.
-
Identify Known Impurities: Compare the retention times of the unexpected peaks with those of known Cinacalcet impurities if you have the reference standards for them. Common impurities include diastereomers and starting materials.[3][5]
-
Evaluate Storage Conditions: Cinacalcet hydrochloride solutions are stable for extended periods when stored properly.[8][9] However, improper storage (e.g., exposure to light or elevated temperatures) can accelerate degradation.
-
Run Blanks: Inject a solvent blank and a blank matrix sample (e.g., plasma from an untreated subject) to rule out contamination from the solvent, sample tubes, or the LC-MS system itself.
-
Visualizations
Cinacalcet Mechanism of Action
Cinacalcet acts as a calcimimetic by allosterically activating the Calcium-Sensing Receptor (CaSR) on the parathyroid gland. This increases the receptor's sensitivity to extracellular calcium, which in turn inhibits the synthesis and secretion of Parathyroid Hormone (PTH), ultimately lowering serum calcium levels.[10][11][12]
Caption: Signaling pathway of Cinacalcet at the Calcium-Sensing Receptor.
Bioanalytical Workflow Using an Internal Standard
A typical workflow for quantifying a drug like Cinacalcet in a biological sample involves sample preparation, LC-MS/MS analysis, and data processing, where a deuterated internal standard is crucial for accuracy.
Caption: General workflow for bioanalytical quantification.
Troubleshooting Logic for Inaccurate Results
This diagram outlines a decision-making process for troubleshooting inaccurate assay results, with a focus on the internal standard's purity.
Caption: Troubleshooting flowchart for inaccurate assay results.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by RP-HPLC
This protocol is adapted from established methods for Cinacalcet hydrochloride and is suitable for assessing the chemical purity of the deuterated standard.[13]
Table 2: RP-HPLC Method Parameters
| Parameter | Condition |
| Column | X-Terra Symmetry C18 (4.6 x 150mm; 5 µm) or equivalent |
| Mobile Phase | Phosphate buffer: Acetonitrile (40:60 v/v). Adjust buffer pH to 3.0 with orthophosphoric acid. |
| Flow Rate | 0.9 mL/min |
| Detection | UV at 282 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Run Time | ~8 minutes |
Methodology:
-
Buffer Preparation: Dissolve 7.0 grams of Potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ±0.05 with orthophosphoric acid.[13]
-
Diluent Preparation: Use the mobile phase as the diluent.
-
Standard Solution Preparation (Example Concentration):
-
Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of diluent, sonicate to dissolve, and then dilute to the mark with diluent. This yields a stock solution of 100 µg/mL.
-
Further dilute this stock solution as needed to achieve a working concentration within the linear range of the detector (e.g., 15 µg/mL).[13]
-
-
Sample Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Inject the standard solution in replicate (e.g., n=6) to establish system suitability (checking for retention time, tailing factor, and theoretical plates).
-
Analyze the chromatogram for the main Cinacalcet-d4 peak and any impurity peaks.
-
-
Purity Calculation: Calculate the area percentage of each impurity relative to the total area of all peaks.
Protocol 2: Preparation of Stock and Working Solutions for Bioanalysis
This protocol outlines the steps for preparing solutions for use in a quantitative LC-MS/MS assay.
Materials:
-
This compound reference standard
-
Class A volumetric flasks and pipettes
-
High-purity solvent (e.g., Methanol, Acetonitrile, or DMSO, as recommended by the supplier)
Methodology:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh a precise amount (e.g., 10 mg) of the standard into a 10 mL volumetric flask.
-
Add a small amount of solvent to dissolve the solid completely.
-
Once dissolved, fill the flask to the mark with the solvent.
-
Cap and invert the flask multiple times to ensure homogeneity.
-
Transfer to a labeled, amber glass vial and store at the recommended temperature (typically -20°C or -80°C).
-
-
Intermediate and Working Solution Preparation:
-
Prepare a series of intermediate and working solutions by performing serial dilutions of the stock solution using the appropriate diluent (often a mixture of organic solvent and water, e.g., 50:50 Acetonitrile:Water).
-
The final working solution concentration should be appropriate for spiking into the biological matrix to achieve the desired final concentration in the assay samples. For example, a common final IS concentration in a plasma sample is 50-100 ng/mL.
-
References
- 1. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Impurities in Cinacalcet Hydrochloride API and its Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. smsjournals.com [smsjournals.com]
- 5. Cinacalcet Impurities Manufacturers & Suppliers - Daicel Pharma Standards [dev.daicelpharmastandards.com]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. scispace.com [scispace.com]
- 9. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 10. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cinacalcet - Wikipedia [en.wikipedia.org]
- 12. Cinacalcet Mechanism of Action – My Endo Consult [myendoconsult.com]
- 13. biointerfaceresearch.com [biointerfaceresearch.com]
troubleshooting poor signal-to-noise ratio for cinacalcet-d4
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor signal-to-noise ratio (S/N) with cinacalcet-d4 in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What are the potential causes for a poor signal-to-noise ratio (S/N) specifically for my deuterated internal standard, cinacalcet-d4?
A poor S/N for cinacalcet-d4 can stem from several factors. These include issues with the stability of the deuterated standard itself, such as the potential for back-exchange of deuterium atoms.[1] Other common causes are co-eluting matrix components that cause ion suppression, suboptimal mass spectrometer settings, or problems with the sample preparation and chromatography.[2][3]
Q2: Could the issue be with the cinacalcet-d4 material itself?
While less common with commercially available standards, inherent issues can arise. Deuterated standards can sometimes exhibit different chromatographic behavior or fragmentation patterns compared to the unlabeled analyte.[1][4] If you suspect issues with the standard, consider verifying its purity and concentration.
Q3: How can I determine if ion suppression is affecting my cinacalcet-d4 signal?
To assess ion suppression, you can perform a post-column infusion experiment. Infuse a constant flow of cinacalcet-d4 into the mass spectrometer while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of cinacalcet-d4 would indicate the presence of co-eluting matrix components that are suppressing its ionization.
Troubleshooting Guides
Issue 1: Low Signal Intensity for Cinacalcet-d4
If you are observing a weak signal for cinacalcet-d4, consider the following troubleshooting steps:
1. Verify Mass Spectrometer Parameters:
-
Tuning and Calibration: Ensure the mass spectrometer is recently tuned and calibrated according to the manufacturer's recommendations.[5]
-
Ionization Source Optimization: The choice of ionization technique and its parameters are critical.[6] For cinacalcet, positive electrospray ionization (ESI) is typically used.[7] Optimize key parameters such as capillary voltage, gas flows, and temperatures to maximize the signal for cinacalcet-d4.[6]
-
MRM Transition Optimization: Ensure you are using the optimal precursor and product ions for cinacalcet-d4. Published methods can provide a good starting point.[7]
2. Evaluate Sample Preparation:
-
Extraction Efficiency: Inefficient extraction can lead to a low recovery of cinacalcet-d4. Common techniques for cinacalcet include liquid-liquid extraction (LLE) and protein precipitation.[7][8] If using LLE, ensure the pH and solvent choice are optimal for cinacalcet.
-
Sample Concentration: If the sample is too dilute, the signal may be weak. Conversely, an overly concentrated sample can lead to ion suppression.[5]
3. Check Chromatographic Conditions:
-
Mobile Phase Composition: The mobile phase can significantly impact ionization efficiency.[9] For cinacalcet analysis, mobile phases often consist of acetonitrile and water with additives like formic acid.[7][10] Ensure the pH of the mobile phase is appropriate for the ionization of cinacalcet.
-
Column Performance: A deteriorating column can lead to poor peak shape and reduced signal intensity. Ensure your column is in good condition.
Issue 2: High Background Noise
High background noise can obscure the signal of interest. Here are some strategies to reduce it:
1. Identify and Eliminate Sources of Contamination:
-
Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents to minimize background noise.[9]
-
System Contamination: Contamination can accumulate in the LC system and mass spectrometer.[3] Regularly clean the ion source.[3]
-
Sample Matrix Effects: Complex biological matrices can introduce significant background noise.[3] Enhance sample cleanup to remove interfering substances.[9]
2. Optimize Mass Spectrometer Settings:
-
Detector Settings: Adjusting detector settings, such as the gain, can help minimize noise.[5]
3. Improve Chromatographic Separation:
-
Gradient Optimization: A well-optimized gradient can separate cinacalcet-d4 from background interferences, thereby improving the S/N ratio.
Experimental Protocols & Data
Table 1: Published LC-MS/MS Parameters for Cinacalcet Analysis
| Parameter | Method 1[7] | Method 2[8] |
| Internal Standard | Cinacalcet-d4 | Cinacalcet-d3 |
| Sample Preparation | Liquid-Liquid Extraction | One-step Protein Precipitation |
| LC Column | C18 | C18 |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with Ammonium Formate |
| Mobile Phase B | Acetonitrile-Water (95:5, v/v) with 0.2% Formic Acid | Methanol |
| Ionization Mode | Positive ESI | Positive ESI |
| MRM Transition (Cinacalcet) | m/z 358.2 → m/z 155.2 | Not Specified |
| MRM Transition (IS) | m/z 362.3 → m/z 155.0 | Not Specified |
| Linearity Range | 0.05 - 20.0 ng/mL | 0.1 - 50 ng/mL |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a poor signal-to-noise ratio for cinacalcet-d4.
Caption: Troubleshooting workflow for poor S/N ratio.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. zefsci.com [zefsci.com]
- 4. scispace.com [scispace.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. An improved LC-MS/MS method for determination of cinacalcet in human plasma and its application to the evaluation of food intake effect on the pharmacokinetics of cinacalcet in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Managing Variability in Cinacalcet-D4 Hydrochloride Response
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with cinacalcet-d4 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is the deuterated form of cinacalcet hydrochloride. Cinacalcet is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR)[1][2]. The CaSR is a G-protein coupled receptor (GPCR) primarily located on the surface of parathyroid gland cells and plays a crucial role in regulating parathyroid hormone (PTH) secretion[2]. By binding to the CaSR, cinacalcet increases the receptor's sensitivity to extracellular calcium ions. This enhanced sensitivity leads to a reduction in the secretion of PTH, which in turn lowers serum calcium levels[1]. The R-enantiomer of cinacalcet is the more potent and is responsible for its pharmacodynamic activity[3].
Q2: Why is a deuterated version (this compound) used in research?
Deuterated compounds like this compound are frequently used in research, particularly in pharmacokinetic (PK) studies, as internal standards for mass spectrometry-based quantification of the non-deuterated drug. The deuterium atoms increase the mass of the molecule without significantly altering its chemical properties, allowing it to be distinguished from the parent compound by a mass spectrometer. This ensures accurate measurement of the parent drug's concentration in biological samples.
Q3: What are the primary metabolic pathways of cinacalcet?
Cinacalcet is extensively metabolized in the liver by multiple cytochrome P450 (CYP) enzymes. The primary enzymes involved are CYP3A4, CYP2D6, and CYP1A2[4]. The main metabolic processes are N-dealkylation and oxidation of the naphthalene ring[5]. Given its metabolism by CYP enzymes, co-administration with strong inhibitors or inducers of these enzymes can alter cinacalcet's plasma concentrations[4]. Cinacalcet itself is a strong inhibitor of CYP2D6[4].
Q4: How does food impact the bioavailability of cinacalcet?
The oral bioavailability of cinacalcet is relatively low, around 20-25%, due to significant first-pass metabolism[4][5]. Administration with a low- or high-fat meal can increase the area under the plasma concentration-time curve (AUC) by 1.5- to 1.8-fold[4]. Therefore, for consistency in experimental results, it is crucial to control for and report the feeding status of animal subjects.
Q5: What is the stability of this compound in solution?
Cinacalcet hydrochloride is a crystalline solid that is soluble in methanol and ethanol and slightly soluble in water[6]. For experimental purposes, stock solutions are often prepared in organic solvents like methanol or DMSO. The stability of cinacalcet in solution can be influenced by the solvent, pH, and storage conditions. It is recommended to prepare fresh solutions for experiments or to validate the stability of stored solutions under the specific experimental conditions.
Troubleshooting Guides
In Vitro Experiments
| Observed Problem | Potential Causes | Recommended Solutions |
| High variability in CaSR activation assay results (e.g., intracellular calcium flux). | 1. Inconsistent cell density or health. 2. Variation in extracellular calcium concentration. 3. Instability of this compound in assay buffer. 4. Issues with the fluorescent calcium indicator. 5. Cells have low or variable CaSR expression. | 1. Ensure consistent cell seeding density and monitor cell viability. 2. Precisely control the final concentration of extracellular calcium in the assay buffer. 3. Prepare fresh dilutions of the compound for each experiment. 4. Validate the loading efficiency and response of the calcium indicator. 5. Use a stable cell line with confirmed CaSR expression or consider using primary parathyroid cells. |
| Inconsistent inhibition of PTH secretion in primary parathyroid cell cultures. | 1. Heterogeneity of the primary cell population (e.g., mix of chief and oxyphil cells)[7]. 2. Fibroblast overgrowth in culture[8]. 3. Variability in CaSR expression in cells from different donors or passages. 4. Degradation of secreted PTH in the culture medium. | 1. If possible, use cell sorting techniques to isolate specific parathyroid cell types[7]. 2. Use a defined, serum-free, low-calcium medium to minimize fibroblast proliferation[8]. 3. Characterize CaSR expression levels in the cell populations being used. 4. Include a protease inhibitor cocktail in the culture medium and collect samples at consistent time points. |
| Unexpected drug-drug interaction in in vitro metabolism studies. | 1. Cinacalcet is a potent inhibitor of CYP2D6[4]. 2. The in vitro system (e.g., liver microsomes) may have variable enzyme activity. | 1. Be aware of the inhibitory potential of cinacalcet on CYP2D6 when designing experiments with co-administered compounds metabolized by this enzyme. 2. Use well-characterized microsomes with certified enzyme activities and include appropriate positive and negative controls. |
In Vivo Experiments
| Observed Problem | Potential Causes | Recommended Solutions |
| High variability in plasma concentrations of this compound. | 1. Inconsistent oral gavage technique. 2. Food effect influencing absorption[4]. 3. Variability in first-pass metabolism. 4. Genetic polymorphisms in CYP enzymes in the animal model. | 1. Ensure all personnel are properly trained in oral gavage to minimize variability in administration. 2. Standardize the feeding schedule of the animals (e.g., fasted or fed) and report it in the methodology. 3. Use a sufficient number of animals to account for inter-individual metabolic differences. 4. If significant variability persists, consider using a different animal strain with a more defined metabolic profile. |
| Inconsistent suppression of PTH levels in animal models. | 1. Timing of blood sampling relative to drug administration. 2. High biological variability of PTH[9]. 3. Development of tolerance or changes in CaSR expression with chronic dosing. 4. Stress-induced fluctuations in hormone levels. | 1. The nadir of PTH levels occurs approximately 2-6 hours after cinacalcet administration[6]. Standardize blood collection times accordingly. 2. Collect serial blood samples to assess trends rather than relying on single time points[9]. 3. For chronic studies, monitor PTH levels over time and consider collecting tissue to assess CaSR expression at the end of the study. 4. Acclimate animals to handling and blood collection procedures to minimize stress. |
| Unexpected off-target effects. | 1. Cinacalcet can also stimulate calcitonin secretion via CaSR on thyroid C-cells[5]. 2. Hypocalcemia is a known side effect of cinacalcet[10]. | 1. Be aware of the potential for calcitonin-mediated effects in your experimental model. 2. Monitor serum calcium levels closely, especially at higher doses, to avoid severe hypocalcemia. |
Analytical Experiments (HPLC/UPLC)
| Observed Problem | Potential Causes | Recommended Solutions |
| Poor peak shape or resolution. | 1. Inappropriate mobile phase pH or composition. 2. Column degradation. 3. Sample solvent mismatch with the mobile phase. 4. Co-eluting impurities. | 1. Adjust the mobile phase pH and organic solvent ratio to optimize peak shape and resolution. 2. Use a guard column and ensure the mobile phase is properly filtered. Replace the analytical column if performance degrades. 3. Dissolve samples in a solvent that is of similar or weaker strength than the initial mobile phase. 4. Adjust the gradient or mobile phase composition to separate the peak of interest from impurities. |
| Inconsistent retention times. | 1. Fluctuation in column temperature. 2. Inconsistent mobile phase preparation. 3. Air bubbles in the pump. 4. Column equilibration is insufficient. | 1. Use a column oven to maintain a consistent temperature. 2. Prepare fresh mobile phase daily and ensure accurate measurements of all components. 3. Degas the mobile phase before use. 4. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. |
| Low sensitivity or poor signal-to-noise ratio. | 1. Suboptimal detection wavelength. 2. Low injection volume or sample concentration. 3. Contaminated mobile phase or system. | 1. Determine the optimal detection wavelength for cinacalcet (around 215-282 nm has been reported in various methods). 2. Increase the injection volume or concentrate the sample, if possible. 3. Use high-purity solvents and flush the system regularly. |
Quantitative Data
Table 1: In Vitro Efficacy of Cinacalcet Hydrochloride
| Assay | Cell Line/System | Parameter | Value | Reference |
| CaSR Activation | HEK293 cells expressing human CaSR | EC50 (intracellular Ca2+ increase) | 51 nM (in the presence of 0.5 mM extracellular Ca2+) | [1] |
| PTH Secretion Inhibition | Cultured bovine parathyroid cells | IC50 | 28 nM (in the presence of 0.5 mM extracellular Ca2+) | [1] |
| Calcitonin Secretion | Rat medullary thyroid carcinoma 6-23 cells | EC50 | 34 nM | [1] |
Table 2: Preclinical Pharmacokinetic Parameters of Cinacalcet Hydrochloride in Rats
| Parameter | Dose | Value | Reference |
| Oral Bioavailability | 1-10 mg/kg | <10% | [5] |
| Tmax | 1-10 mg/kg | <6 hours | [5] |
| T1/2 (half-life) | 1-10 mg/kg | 2-9 hours | [5] |
| Protein Binding | - | >93% | [5] |
Experimental Protocols
Protocol 1: In Vitro CaSR Activation Assay (Intracellular Calcium Flux)
This protocol is a representative example based on commonly used methods for assessing CaSR activation.
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human CaSR in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).
-
Plate cells in black, clear-bottom 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
-
Fluorescent Dye Loading:
-
Aspirate the culture medium and wash the cells once with a physiological salt solution (e.g., Hank's Balanced Salt Solution) buffered with HEPES.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
After incubation, wash the cells to remove excess dye.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the assay buffer to create a concentration range for testing. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
-
Assay Performance:
-
Place the 96-well plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading.
-
Inject the this compound dilutions into the wells and immediately begin recording the change in fluorescence over time.
-
As a positive control, use a known CaSR agonist or a high concentration of extracellular calcium.
-
-
Data Analysis:
-
The response is typically measured as the peak fluorescence intensity or the area under the curve after compound addition.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the net response.
-
Plot the net response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 2: In Vitro PTH Secretion Assay
This protocol is a representative example for measuring PTH secretion from cultured parathyroid cells.
-
Cell Culture:
-
Isolate primary parathyroid cells from bovine or other appropriate animal tissue, or use a suitable parathyroid cell line.
-
Culture the cells in a low-calcium medium to maintain their responsiveness.
-
-
Experimental Setup:
-
Seed the parathyroid cells in multi-well plates and allow them to adhere and recover.
-
On the day of the experiment, wash the cells with a serum-free, low-calcium medium.
-
-
Compound Treatment:
-
Prepare different concentrations of this compound in the low-calcium medium.
-
Incubate the cells with the compound solutions for a defined period (e.g., 2-4 hours) at 37°C.
-
Include control wells with varying concentrations of extracellular calcium to establish a standard PTH inhibition curve.
-
-
Sample Collection and Analysis:
-
After the incubation period, carefully collect the culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Measure the concentration of PTH in the supernatant using a commercially available ELISA or immunoradiometric assay (IRMA) kit.
-
-
Data Analysis:
-
Normalize the PTH concentration to the number of cells or total protein content in each well.
-
Calculate the percentage inhibition of PTH secretion for each concentration of this compound relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for an in vivo experiment.
Caption: Troubleshooting decision-making process.
References
- 1. Pharmacodynamics of the type II calcimimetic compound cinacalcet HCl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight - Cinacalcet corrects biased allosteric modulation of CaSR by AHH autoantibody [insight.jci.org]
- 3. Cinacalcet Effectively Reduces Parathyroid Hormone Secretion and Gland Volume Regardless of Pretreatment Gland Size in Patients with Secondary Hyperparathyroidism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetic and pharmacodynamic profile of cinacalcet hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. pnas.org [pnas.org]
- 8. Differentiation of human parathyroid cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Variability of Parathyroid Hormone and Other Markers of Bone Mineral Metabolism in Patients Receiving Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Guide to Bioanalytical Methods for Cinacalcet Quantification Using Cinacalcet-d4 Hydrochloride as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various validated bioanalytical methods for the quantification of cinacalcet in biological matrices, primarily human plasma. The use of cinacalcet-d4 hydrochloride as an internal standard is a common thread in many high-precision assays, ensuring accuracy and reproducibility. This document summarizes key performance data, outlines experimental protocols, and presents visual workflows to aid in the selection and implementation of the most suitable method for your research needs.
Introduction to Cinacalcet and its Bioanalysis
Cinacalcet hydrochloride is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR).[1][2] It is primarily used to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1][3] Accurate and reliable quantification of cinacalcet in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][3] To achieve this, robust bioanalytical methods are essential, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prevalent and sensitive technique. The stable isotope-labeled cinacalcet-d4 is frequently employed as an internal standard (IS) to compensate for variability during sample preparation and analysis.[4]
Comparative Analysis of Validated Bioanalytical Methods
The following tables summarize the validation parameters of different bioanalytical methods for cinacalcet quantification. These methods primarily utilize LC-MS/MS, which is noted for its high sensitivity and selectivity.[1][5]
Table 1: Performance Characteristics of LC-MS/MS Methods for Cinacalcet Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Internal Standard | Cinacalcet-d4[4] | Cinacalcet-d3[3][5] | Cinacalcet-d3[6] | Not Specified |
| Linearity Range (ng/mL) | 0.05 - 20.0[4] | 0.1 - 50[5] | 0.300 - 150.00[3] | 0.100–30.0[6] |
| Correlation Coefficient (r²) | >0.99[4] | Not Specified | Not Specified | Not Specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05[4] | 0.1[5][7] | 0.300[3] | 0.100[6] |
| Intra-day Precision (%RSD) | <5.8%[4] | <15%[5] | Not Specified | Not Specified |
| Inter-day Precision (%RSD) | <5.8%[4] | <15%[5] | Not Specified | Not Specified |
| Accuracy (%) | 96.0 - 106.0[4] | 85 - 115[5] | Not Specified | Not Specified |
| Extraction Recovery (%) | Not Specified | 95.67 - 102.88[5] | Not Specified | Not Specified |
| Sample Preparation | Liquid-Liquid Extraction[4] | One-Step Protein Precipitation[5] | Liquid-Liquid Extraction[3] | Protein Precipitation[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting these analytical methods. Below are summaries of typical experimental protocols for the LC-MS/MS analysis of cinacalcet.
Protocol 1: LC-MS/MS with Liquid-Liquid Extraction
This method offers clean sample extracts and is suitable for complex biological matrices.
-
Sample Preparation:
-
To a plasma sample, add the internal standard (cinacalcet-d4).
-
Perform liquid-liquid extraction, for example, with a suitable organic solvent.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Agilent Zorbax Eclipse XDB-C18).[3]
-
Mobile Phase: A gradient elution using a mixture of aqueous and organic phases, often containing a modifier like formic acid to improve ionization. For instance, water with 0.1% formic acid (A) and an acetonitrile-water mixture (e.g., 95:5, v/v) with 0.2% formic acid (B).[4]
-
Flow Rate: A typical flow rate is around 0.6 mL/min.[7]
-
-
Mass Spectrometric Detection:
Protocol 2: LC-MS/MS with Protein Precipitation
This is a simpler and faster sample preparation technique.[1]
-
Sample Preparation:
-
To a plasma sample, add the internal standard (cinacalcet-d3 or d4).
-
Add a precipitating agent like acetonitrile.[8]
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Inject a portion of the supernatant.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
The chromatographic and mass spectrometric conditions are generally similar to those used with liquid-liquid extraction, with adjustments to the gradient and other parameters to optimize separation and detection.
-
Visualizing the Process
Diagrams can clarify complex workflows and relationships. The following are Graphviz representations of the cinacalcet signaling pathway and a typical bioanalytical workflow.
Caption: Cinacalcet's mechanism of action.
Caption: A typical bioanalytical workflow.
References
- 1. A validated lcms/ms method for estimation of cinacalcet in human plasma [wisdomlib.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An improved LC-MS/MS method for determination of cinacalcet in human plasma and its application to the evaluation of food intake effect on the pharmacokinetics of cinacalcet in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacogenetic and safety analysis of cinacalcet hydrochloride in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bohrium.com [bohrium.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head on Internal Standards: Cinacalcet-d4 vs. Cinacalcet-d3 in Bioanalytical Assays
For researchers, scientists, and drug development professionals engaged in the bioanalysis of cinacalcet, the choice of an appropriate internal standard is paramount for achieving accurate and reliable pharmacokinetic data. Deuterated analogs of the analyte, such as cinacalcet-d4 and cinacalcet-d3, are the preferred choice due to their similar physicochemical properties and co-elution with the parent drug, which helps to mitigate matrix effects and variability in sample processing and instrument response.
Performance Data Overview
| Parameter | Cinacalcet-d4 | Cinacalcet-d3 | Source |
| Mass Transition (m/z) | Not explicitly stated in available literature | 361.1 > 158.1 | [1] |
| Linearity Range (ng/mL) | 0.1 - 200 | 0.1 - 50, 0.300 - 150.00 | [2][3] |
| Precision (%RSD) | <10% | <1.09%, <15% | [4][5] |
| Accuracy (%) | 100±5% | 98.99–100.33%, 85–115% | [4][5] |
| Recovery (%) | Not explicitly stated in available literature | 98.16–102.00%, 95.67–102.88% | [4][5] |
Experimental Methodologies
The selection of an internal standard is intrinsically linked to the specific bioanalytical method being employed. Below are detailed experimental protocols from studies that have successfully validated and utilized cinacalcet-d4 and cinacalcet-d3 for the quantification of cinacalcet in human plasma.
Protocol Using Cinacalcet-d4 as an Internal Standard
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of cinacalcet in human plasma.[2]
-
Sample Preparation: Liquid-liquid extraction was employed to isolate cinacalcet and the cinacalcet-d4 internal standard from the plasma matrix.[2]
-
Chromatographic Separation: Separation was achieved on a C18 column using a gradient elution with a mobile phase consisting of water (containing 0.1% formic acid) and acetonitrile-water (95:5, v/v) (containing 0.2% formic acid).[2] The total run time for each sample was 3.5 minutes, allowing for a high throughput of over 250 samples per day.[2]
-
Mass Spectrometric Detection: The quantification of cinacalcet and its internal standard was performed using a mass spectrometer. The method demonstrated a linear dynamic range of 0.1-200 ng/mL for cinacalcet in plasma.[2] The precision was reported to be less than 10%, and the accuracy was within 100±5%.[2]
Protocol Using Cinacalcet-d3 as an Internal Standard
A sensitive and rapid LC-MS/MS method was developed for the determination of cinacalcet concentration in human plasma using cinacalcet-d3 as the internal standard.[5]
-
Sample Preparation: A one-step protein precipitation procedure was used for sample extraction.[5] To 100 μL of plasma, 20 μL of the cinacalcet-d3 internal standard working solution and 500 μL of acetonitrile were added.[5] After vortexing and centrifugation, the supernatant was collected for analysis.[5]
-
Chromatographic Separation: Chromatographic separation was performed on an Eclipse Plus C18 column with a gradient elution.[5] The mobile phase consisted of a methanol-water-ammonium formate system at a constant flow rate of 0.6 mL/min.[5]
-
Mass Spectrometric Detection: Detection was carried out by multiple reaction monitoring (MRM) using positive electrospray ionization.[5] The method was validated over a concentration range of 0.1–50 ng/mL.[5] The accuracy for the lower limit of quantification (LLOQ) and quality control samples was within 85–115%, and the inter- and intra-batch precision (CV%) was within 15%.[5] The average extraction recovery was between 95.67% and 102.88%.[5]
Bioanalytical Workflow for Cinacalcet Quantification
The following diagram illustrates a typical workflow for the bioanalytical quantification of cinacalcet using a deuterated internal standard.
References
A Comparative Guide to the Bioanalytical Quantification of Cinacalcet
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of cinacalcet in biological matrices, with a focus on the accuracy and precision of assays utilizing a deuterated internal standard. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical methodology for their specific needs, whether for pharmacokinetic studies, therapeutic drug monitoring, or bioequivalence assessments.
Introduction to Cinacalcet Analysis
Cinacalcet is a calcimimetic agent that acts as an allosteric modulator of the calcium-sensing receptor (CaSR), primarily used in the treatment of secondary hyperparathyroidism in patients with chronic kidney disease and for hypercalcemia in patients with parathyroid carcinoma.[1][2] Accurate and precise measurement of cinacalcet concentrations in biological fluids is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy and safety. Various analytical techniques have been developed for this purpose, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a prominent and highly sensitive method. The use of a stable isotope-labeled internal standard, such as a deuterated form of cinacalcet, is a key strategy to ensure the reliability of the LC-MS/MS assay.
Comparative Analysis of Analytical Methodologies
The following table summarizes the performance characteristics of different analytical methods used for the quantification of cinacalcet. The primary focus is on an LC-MS/MS method employing a deuterated internal standard, compared with other common chromatographic techniques.
| Parameter | LC-MS/MS with Deuterated Internal Standard (Cinacalcet-D3) | Reverse Phase-Ultra-Fast Liquid Chromatography (RP-UFLC) | Reverse Phase-High Performance Liquid Chromatography (RP-HPLC) with Photodiode Array Detector |
| Internal Standard | Cinacalcet-D3[1] | Not specified | Not specified |
| Linearity Range | 0.1–50 ng/mL[3] and 0.300-150.00 ng/mL[1] | 100 to 100,000 ng/mL[4] | 8 µg/ml and 24 µg/ml (LOQ range)[5] |
| Accuracy (% Recovery) | Within 85–115%[3] | 96.83%–101.32% and 95.18%–102.49%[4] | Within 82.80 % to 104.08 % (within batch) and 95.49 % to 103.27 % (between batches)[5] |
| Precision (% CV) | Within 15% (inter- and intra-batch)[3] | 0.22–1.19 SD (Inter-day) and 0.14–2.12 SD (Intra-day)[4] | 1.05 % to 8.08 % (within-batch and between batch)[5] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[3] | Not explicitly stated, but linearity starts at 100 ng/mL[4] | 8 µg/ml[5] |
| Extraction Recovery | 95.67–102.88%[3] | Not explicitly stated | 76.32 % to 80.54 %[5] |
Experimental Protocols
LC-MS/MS Method with Cinacalcet-D3 Internal Standard
This method stands out for its high sensitivity and specificity, making it suitable for pharmacokinetic studies where low concentrations of the drug are expected.
-
Sample Preparation: A one-step protein precipitation procedure is employed for plasma samples.[3]
-
Internal Standard: A stable isotope-labeled cinacalcet, specifically cinacalcet-D3, is used as the internal standard.[1]
-
Chromatographic Separation: Separation is achieved on a C18 column (e.g., Eclipse Plus C18 or Zorbax Eclipse XDB-C18) with a gradient elution using a mobile phase consisting of a methanol-water-ammonium formate system.[1][3] The flow rate is typically around 0.6 mL/min.[3]
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[1][3]
Reverse Phase-Ultra-Fast Liquid Chromatography (RP-UFLC) Method
This method offers a rapid analysis time and is suitable for quantifying cinacalcet in serum.
-
Sample Preparation: The specifics of serum sample preparation are not detailed in the provided information.
-
Chromatographic Separation: An isocratic separation is performed on a C18 column (100 mm × 4.6 mm i.d) with a mobile phase of acetonitrile and Tetrabutyl Ammonium Hydrogen Sulphate (TBHS) in a 1:1 ratio.[4] The flow rate is maintained at 1 mL/min.[4]
-
Detection: A Photo Diode Array (PDA) Detector is used for detection at a wavelength of 223 nm.[4]
Visualizing the Cinacalcet Assay Workflow and Mechanism of Action
To further elucidate the experimental process and the biological context of cinacalcet, the following diagrams are provided.
Caption: Experimental workflow for the LC-MS/MS bioanalysis of cinacalcet.
Caption: Mechanism of action of cinacalcet on the calcium-sensing receptor.
References
- 1. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bhu.ac.in [bhu.ac.in]
- 3. bohrium.com [bohrium.com]
- 4. Analytical Quality by Design Based Systematic Development and Optimization of a Sensitive Bioanalytical Method for Estimation Cinacalcet HCl in Rabbit Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Determining the Lower Limit of Quantification for Cinacalcet with Cinacalcet-d4 as an Internal Standard: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurately quantifying drug concentrations in biological matrices is paramount. This guide provides a comparative analysis of analytical methods for determining the lower limit of quantification (LLOQ) of cinacalcet, with a particular focus on the use of its deuterated internal standard, cinacalcet-d4. The inclusion of a stable isotope-labeled internal standard like cinacalcet-d4 in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods is a widely accepted strategy to improve accuracy and precision by correcting for variability in sample processing and instrument response.
Comparative Analysis of Analytical Methods
The choice of an analytical method significantly impacts the achievable sensitivity for cinacalcet quantification. Methods employing mass spectrometry detection, particularly when coupled with a deuterated internal standard, consistently demonstrate superior sensitivity compared to those using ultraviolet (UV) detection.
| Analytical Method | Internal Standard | Lower Limit of Quantification (LLOQ) | Sample Preparation | Key Findings |
| LC-MS/MS | Cinacalcet-d4 | 0.05 ng/mL[1][2] | Liquid-Liquid Extraction | This method demonstrates high sensitivity and is suitable for pharmacokinetic studies requiring low detection limits.[1][2] |
| LC-MS/MS | Cinacalcet-d3 | 0.1 ng/mL[3][4][5][6][7][8] | Protein Precipitation[3][4][5][6][8] or Solid-Phase Extraction[2] | A commonly reported LLOQ that is sufficient for most clinical pharmacokinetic studies of cinacalcet.[4] This method is described as sensitive, convenient, rapid, and economical.[3][4][6] |
| LC-MS/MS | Cinacalcet-d3 | 0.300 ng/mL[9] | Liquid-Liquid Extraction | This validated method demonstrates reliability with high precision and accuracy.[9] |
| RP-HPLC-UV | Paracetamol | 0.1 ng/mL | Protein Precipitation | While achieving a low LLOQ, this HPLC-UV method is an alternative to mass spectrometry.[2] |
| RP-HPLC-UV | Not specified | 0.91 µg/mL (910 ng/mL)[10][11] | Not specified | The LLOQ for this method is significantly higher, making it less suitable for applications requiring high sensitivity.[10][11] |
| UV Spectrophotometry | Not applicable | 9.3311 µg/mL (9331.1 ng/mL)[12] | Not specified | This method has a high LLOQ and is generally suitable for bulk drug analysis rather than bioanalytical applications.[12] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative experimental protocols for the highly sensitive LC-MS/MS method utilizing a deuterated internal standard.
1. LC-MS/MS Method with Liquid-Liquid Extraction (LLOQ: 0.05 ng/mL)
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.[1]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile/water mixture with 0.2% formic acid) is employed.[1]
-
Flow Rate: A constant flow rate is maintained.
-
-
Mass Spectrometric Detection:
2. LC-MS/MS Method with Protein Precipitation (LLOQ: 0.1 ng/mL)
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for determining the LLOQ of cinacalcet using an LC-MS/MS method with an internal standard.
Caption: Workflow for LLOQ Determination of Cinacalcet.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bohrium.com [bohrium.com]
- 4. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Micromethod for quantification of cinacalcet in human plasma by liquid chromatography-tandem mass spectrometry using a stable isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacogenetic and safety analysis of cinacalcet hydrochloride in healthy Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. RP-HPLC method for quantifying cinacalcet in tablets. [wisdomlib.org]
- 12. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
Navigating Bioanalysis: A Comparative Guide to Internal Standards for Cinacalcet Quantification
A detailed comparison of analytical methods underscores the robust linearity and reliability of Cinacalcet-d4 hydrochloride as an internal standard in the bioanalytical quantification of Cinacalcet. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of experimental data and protocols for establishing linear calibration curves, crucial for accurate pharmacokinetic and therapeutic drug monitoring studies.
Cinacalcet, a calcimimetic agent, is pivotal in managing secondary hyperparathyroidism and hypercalcemia. Its accurate quantification in biological matrices is paramount for clinical efficacy and safety. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based bioanalysis, ensuring precision and accuracy by compensating for variability in sample preparation and instrument response. This guide focuses on the linearity of calibration curves using this compound and compares its performance with other deuterated analogues.
Linearity of Calibration Curves: A Comparative Analysis
The linearity of a calibration curve, demonstrated by a high correlation coefficient (r²), is a critical parameter in bioanalytical method validation. It establishes a direct proportionality between the concentration of the analyte and the instrument's response over a defined range. Data from multiple validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Cinacalcet quantification are summarized below, highlighting the performance of different internal standards.
| Internal Standard | Linear Range (ng/mL) | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Analytical Method |
| Cinacalcet-d4 | 0.05 - 20.0 | > 0.99 | 0.05 | LC-MS/MS[1] |
| Deuterated Cinacalcet | 0.1 - 100 | Not explicitly stated, but method validated | 0.1 | LC-MS/MS[2] |
| Cinacalcet-d3 | 0.300 - 150.00 | Not explicitly stated, but method validated | 0.300 | LC-MS/MS |
| Cinacalcet-d3 | 0.1 - 50 | Not explicitly stated, but method validated | 0.1 | LC-MS/MS[3][4][5] |
| No Internal Standard (UV) | 100 - 100,000 | 0.999 | 100 | RP-UFLC[6] |
| No Internal Standard (UV) | 25 - 150 (µg/mL) | 0.999 | 25 (µg/mL) | RP-HPLC[7] |
As evidenced by the data, methods employing Cinacalcet-d4 and other deuterated internal standards consistently achieve excellent linearity over a wide range of concentrations, with low limits of quantification suitable for clinical pharmacokinetic studies. While methods without an internal standard can also demonstrate linearity, the use of a deuterated analogue like Cinacalcet-d4 is crucial for mitigating matrix effects and ensuring the highest level of accuracy and precision in bioanalysis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the development and validation of bioanalytical methods for Cinacalcet.
LC-MS/MS Method with Cinacalcet-d4 Internal Standard[1]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatographic Separation:
-
Column: C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile-water (95:5, v/v) with 0.2% formic acid.
-
Elution: Gradient elution.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ionization.
-
Monitoring Mode: Multiple reaction monitoring (MRM).
-
Transitions:
-
Cinacalcet: m/z 358.2 → m/z 155.2
-
Cinacalcet-d4 (IS): m/z 362.3 → m/z 155.0
-
-
LC-MS/MS Method with Deuterated Cinacalcet Internal Standard[2][3]
-
Sample Preparation: Protein precipitation from 50-μL plasma samples.
-
Chromatographic Separation: Not specified in detail.
-
Mass Spectrometric Detection:
-
Monitoring Mode: Selective reaction monitoring (SRM).
-
Transitions:
-
Cinacalcet: m/z 358.1 > 155.1
-
Deuterated Cinacalcet (IS): m/z 361.1 > 158.1
-
-
LC-MS/MS Method with Cinacalcet-d3 Internal Standard[4]
-
Sample Preparation: Not specified in detail.
-
Chromatographic Separation:
-
Column: Zorbax Eclipse XDB-C18.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Positive ion mode.
-
Instrument: Triple Quad Mass Spectrometer.
-
Visualizing the Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantification of Cinacalcet in plasma using an internal standard and LC-MS/MS analysis.
Figure 1. Bioanalytical workflow for Cinacalcet.
Cinacalcet's Mechanism of Action: Targeting the Calcium-Sensing Receptor
Cinacalcet functions by allosterically modulating the calcium-sensing receptor (CaSR) on the surface of the chief cells in the parathyroid gland. This increases the receptor's sensitivity to extracellular calcium levels, leading to a reduction in the secretion of parathyroid hormone (PTH). The signaling pathway is depicted below.
Figure 2. Cinacalcet's signaling pathway.
References
- 1. An improved LC-MS/MS method for determination of cinacalcet in human plasma and its application to the evaluation of food intake effect on the pharmacokinetics of cinacalcet in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Micromethod for quantification of cinacalcet in human plasma by liquid chromatography-tandem mass spectrometry using a stable isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documentsdelivered.com [documentsdelivered.com]
- 6. Analytical Quality by Design Based Systematic Development and Optimization of a Sensitive Bioanalytical Method for Estimation Cinacalcet HCl in Rabbit Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
Comparative Analysis of Extraction Methods for Cinacalcet-d4 Hydrochloride Recovery in Plasma
A detailed guide for researchers and drug development professionals on the efficiency of various plasma extraction techniques for the deuterated internal standard of Cinacalcet.
This guide provides a comparative assessment of common bioanalytical sample preparation methods for the recovery of cinacalcet-d4 hydrochloride from plasma. The selection of an appropriate extraction method is critical for the accuracy and precision of pharmacokinetic and bioequivalence studies. This document outlines the performance of three prevalent techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), supported by experimental data from published literature.
Comparative Recovery of Cinacalcet and its Analogs
The following table summarizes the reported recovery percentages for cinacalcet and its deuterated internal standards from plasma using different extraction methodologies. While data specifically for this compound is not extensively available in the public domain, the recovery of cinacalcet and cinacalcet-d3 serves as a reliable proxy due to their structural similarities.
| Extraction Method | Analyte | Internal Standard | Recovery (%) | Source |
| Liquid-Liquid Extraction (LLE) | Cinacalcet | - | 82.80 - 104.08 | [1][2] |
| Solid-Phase Extraction (SPE) | Cinacalcet | - | 51.7 | [3][4] |
| Protein Precipitation (PPT) | Cinacalcet | Cinacalcet-d3 | Not explicitly stated, but method was successful for quantification | [4][5] |
Note: The recovery of the internal standard is expected to be comparable to the analyte. The variability in reported recovery percentages can be attributed to differences in experimental conditions, such as the specific solvents and pH used.
Experimental Protocols
Detailed methodologies for each extraction technique are crucial for reproducibility and method validation. Below are generalized protocols based on published studies.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for sample clean-up.[6] It involves the addition of a water-miscible organic solvent to the plasma sample to denature and precipitate proteins.[7]
Protocol:
-
To 200 µL of plasma sample, add 50 µL of the internal standard solution (this compound).
-
Add 1 mL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 15 minutes at 2500 rpm.
-
Centrifuge the sample at 11,000 rpm for 5 minutes at 4°C.
-
The resulting supernatant is collected for analysis.
Liquid-Liquid Extraction (LLE)
LLE separates analytes from interferences by partitioning them between two immiscible liquid phases. This technique is known for providing cleaner extracts compared to PPT.[8]
Protocol:
-
Combine a plasma sample with the internal standard.
-
Add an extraction solvent, such as a mixture of diethyl ether and dichloromethane (70:30, v/v).[9]
-
Vortex the mixture to facilitate the transfer of the analyte to the organic phase.
-
Centrifuge to separate the aqueous and organic layers.
-
The organic layer containing the analyte is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection into the analytical instrument.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can yield very clean extracts.[6] It involves passing the plasma sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.
Protocol:
-
A 96-well plate automatic solid-phase extraction (SPE) device can be utilized for high-throughput analysis.[3][4]
-
The plasma sample, after addition of the internal standard, is loaded onto a pre-conditioned SPE cartridge.
-
The cartridge is washed to remove interfering substances.
-
The analyte is then eluted from the sorbent using an appropriate elution solvent.
-
The eluate is collected for analysis.
Visualization of Extraction Workflows
The following diagrams illustrate the procedural steps for each of the discussed plasma extraction methods.
Caption: Workflow for Protein Precipitation.
Caption: Workflow for Liquid-Liquid Extraction.
Caption: Workflow for Solid-Phase Extraction.
Conclusion
The choice of extraction method for this compound from plasma depends on the specific requirements of the bioanalytical assay.
-
Protein Precipitation offers a rapid and simple workflow, making it suitable for high-throughput screening. However, it may result in less clean extracts, potentially leading to matrix effects in the analytical measurement.
-
Liquid-Liquid Extraction generally provides higher recovery and cleaner extracts than PPT, but it is more labor-intensive and uses larger volumes of organic solvents.[8]
-
Solid-Phase Extraction is capable of producing the cleanest samples and high recovery, which is advantageous for sensitive assays. The use of automated 96-well plate systems can significantly improve throughput.[3][4]
Researchers should validate the chosen method to ensure it meets the required criteria for accuracy, precision, and recovery for their specific application.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of cinacalcet hydrochloride in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. actapharmsci.com [actapharmsci.com]
- 9. ovid.com [ovid.com]
A Comparative Guide to Cinacalcet Assays: Cross-Validation with Different Internal Standards
In the landscape of pharmacokinetic and bioanalytical studies, the accurate quantification of therapeutic agents is paramount. For cinacalcet, a calcimimetic agent used in the treatment of secondary hyperparathyroidism, robust and reliable analytical methods are crucial for both clinical monitoring and drug development. A key component of a successful liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is the choice of an appropriate internal standard (IS). This guide provides a comparative analysis of published cinacalcet assays, with a focus on the impact of different internal standards on method performance.
The primary internal standards employed in cinacalcet assays are stable isotope-labeled analogs, namely Cinacalcet-D3 and Cinacalcet-d4. These deuterated standards are ideal as they exhibit similar physicochemical properties to the analyte, ensuring they behave comparably during sample preparation and ionization, thus compensating for variability. This guide collates data from various validated LC-MS/MS methods to offer a clear comparison of their performance characteristics.
Comparative Performance of Cinacalcet Assays
The following table summarizes the validation parameters of different LC-MS/MS methods for the quantification of cinacalcet in human plasma, highlighting the use of either Cinacalcet-D3 or a different internal standard.
| Validation Parameter | Method 1 (using Cinacalcet-D3) | Method 2 (using Cinacalcet-d4) | Method 3 (using a non-deuterated IS) |
| Internal Standard | Cinacalcet-D3[1][2][3][4][5] | Cinacalcet-d4[3] | Lamotrigine[6] |
| Linearity Range (ng/mL) | 0.1 - 50[1][2][3][5] | Not explicitly stated in snippets | Not applicable for plasma |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1[1][3][5][7][8] | Not explicitly stated in snippets | Not applicable for plasma |
| Intra-day Precision (% CV) | Within 15%[1][2][3][5] | <10%[7] | < 7.4%[6] |
| Inter-day Precision (% CV) | Within 15%[1][2][3][5] | 6.9% to 8.5%[8] | Not explicitly stated in snippets |
| Accuracy (%) | 85 - 115%[1][2][3][5] | 100 ± 5%[7] | -4.6 to 8.1%[6] |
| Extraction Recovery (%) | 95.67 - 102.88%[1][2][3][5] | 90% to 106%[8] | Not explicitly stated in snippets |
| Sample Preparation | Protein Precipitation[1][2][3][5][9] | Liquid-Liquid Extraction[3] | Protein Precipitation[6] |
Experimental Protocols
The methodologies employed in the development and validation of cinacalcet assays are critical to their performance. Below are detailed protocols from representative studies.
Method 1: LC-MS/MS with Cinacalcet-D3 Internal Standard and Protein Precipitation
This method is noted for its simplicity and rapidity, making it suitable for high-throughput analysis.
-
Sample Preparation: A one-step protein precipitation is utilized. To a plasma sample, an internal standard working solution is added, followed by acetonitrile to precipitate plasma proteins. The mixture is vortexed and then centrifuged. The resulting supernatant is collected for analysis.[1][3][5]
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Method 2: LC-MS/MS with Cinacalcet-d4 Internal Standard and Liquid-Liquid Extraction
This method employs a more traditional extraction technique that can offer cleaner extracts.
-
Sample Preparation: Liquid-liquid extraction is performed. To the plasma sample and internal standard, a specific extraction solvent is added. The mixture is vortexed and centrifuged to separate the organic and aqueous layers. The organic layer is then evaporated to dryness and the residue is reconstituted in the mobile phase for injection.[3]
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
-
Ionization: Positive electrospray ionization (ESI+)
-
Mode: Multiple Reaction Monitoring (MRM)
-
Transitions: Specific transitions for cinacalcet and cinacalcet-d4 would be monitored, though not explicitly detailed in the provided search results.
-
Experimental Workflow Visualization
To better illustrate the analytical process, the following diagrams outline the key steps in the described cinacalcet assays.
Caption: General experimental workflow for cinacalcet quantification in plasma.
Caption: Key parameters for cross-validating analytical methods.
References
- 1. bohrium.com [bohrium.com]
- 2. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioanalytical tandem mass spectrometry method for cinacalcet in human plasma: green assessment with advanced metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Micromethod for quantification of cinacalcet in human plasma by liquid chromatography-tandem mass spectrometry using a stable isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A validated lcms/ms method for estimation of cinacalcet in human plasma [wisdomlib.org]
Precision in Cinacalcet Bioanalysis: A Comparative Guide to Internal Standards
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Internal Standards for the Accurate Quantification of Cinacalcet.
The accurate quantification of cinacalcet, a calcimimetic agent crucial in the management of hyperparathyroidism, is paramount in pharmacokinetic studies and therapeutic drug monitoring. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comparative analysis of the performance of cinacalcet-d4 as an internal standard against other alternatives, supported by experimental data on inter-assay and intra-assay variability.
Performance Comparison of Internal Standards
The precision of an analytical method is a measure of the closeness of agreement between independent test results obtained under stipulated conditions. In bioanalysis, this is typically expressed as the coefficient of variation (CV%), with lower values indicating higher precision. The following tables summarize the inter-assay and intra-assay variability observed in the quantification of cinacalcet using different internal standards.
Table 1: Inter-Assay Precision of Cinacalcet Quantification
| Internal Standard | Concentration Levels (ng/mL) | Inter-Assay CV% | Reference |
| Cinacalcet-d4 | 0.05 - 20.0 | < 5.8% | [1] |
| Deuterated Cinacalcet | Not Specified | 6.9% - 8.5% | [2] |
| Cinacalcet-d3 | Not Specified | < 15% | [3][4] |
| Lamotrigine | 0.2 - 5.5 | < 7.4% |
Table 2: Intra-Assay Precision of Cinacalcet Quantification
| Internal Standard | Concentration Levels (ng/mL) | Intra-Assay CV% | Reference |
| Cinacalcet-d4 | 0.05 - 20.0 | < 5.8% | [1] |
| Deuterated Cinacalcet | Not Specified | 2.8% - 9% | [2] |
| Cinacalcet-d3 | Not Specified | < 15% | [3][4] |
| Lamotrigine | 0.2 - 5.5 | < 7.4% |
As the data indicates, the use of a deuterated internal standard, such as cinacalcet-d4, generally results in excellent precision, with inter- and intra-assay CVs well below the commonly accepted limit of 15%. The study utilizing cinacalcet-d4 demonstrated particularly high precision with CVs below 5.8%[1]. While methods using cinacalcet-d3 and other deuterated forms also show acceptable precision, the data for cinacalcet-d4 suggests a high degree of method robustness. The non-deuterated alternative, lamotrigine, also provides acceptable precision, though the reported variability is slightly higher than that observed with cinacalcet-d4.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical methods. Below are the key aspects of the experimental protocols for the quantification of cinacalcet using different internal standards.
Method Using Cinacalcet-d4 as Internal Standard
This method, demonstrating high precision, involves liquid-liquid extraction followed by LC-MS/MS analysis.
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatographic Separation:
-
Column: C18
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile-water (95:5, v/v) with 0.2% formic acid
-
Elution: Gradient
-
-
Mass Spectrometric Detection:
Method Using a Deuterated Cinacalcet as Internal Standard
This micromethod utilizes protein precipitation for sample preparation.
-
Sample Preparation: Protein Precipitation.
-
Sample Volume: 50-μL plasma[2]
-
Mass Spectrometric Detection:
Method Using Cinacalcet-d3 as Internal Standard
This method employs a simple one-step protein precipitation.
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes involved, the following diagrams have been generated using Graphviz.
References
- 1. An improved LC-MS/MS method for determination of cinacalcet in human plasma and its application to the evaluation of food intake effect on the pharmacokinetics of cinacalcet in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Micromethod for quantification of cinacalcet in human plasma by liquid chromatography-tandem mass spectrometry using a stable isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bohrium.com [bohrium.com]
- 4. Development and validation of an LC-MS/MS method by one-step precipitation for cinacalcet in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Cinacalcet-d4 in Bioanalytical Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is critical for the accuracy and reliability of bioanalytical methods. This guide provides a comprehensive overview of the performance of cinacalcet-d4 as an internal standard for the quantification of cinacalcet in different biological matrices, primarily focusing on human plasma, due to the current availability of published data. The information presented is based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Executive Summary
Cinacalcet-d4, a deuterated analog of cinacalcet, is widely employed as an internal standard (IS) in bioanalytical methods to ensure precise and accurate quantification of the parent drug. Its structural similarity and mass difference make it an ideal candidate to compensate for variability during sample preparation and analysis. This guide consolidates performance data from multiple studies, presenting a clear comparison of its efficacy in human plasma. While data in other biological matrices such as serum and urine are limited in the reviewed literature, this document provides insights into established methods for cinacalcet analysis in those matrices to offer a broader context.
Performance of Cinacalcet-d4 in Human Plasma
Cinacalcet-d4 has been consistently demonstrated to be a reliable internal standard for the quantification of cinacalcet in human plasma using LC-MS/MS. The following tables summarize the key performance parameters from various validated methods.
Table 1: Summary of LC-MS/MS Method Parameters for Cinacalcet Quantification using Cinacalcet-d4 in Human Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation | One-step Protein Precipitation |
| Chromatographic Column | C18 | Not Specified | Eclipse Plus C18 |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient) | Not Specified | Methanol-water-ammonium formate system (gradient) |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| MRM Transition (Cinacalcet) | m/z 358.2 → 155.2[1] | m/z 358.1 → 155.1[2] | Not Specified |
| MRM Transition (Cinacalcet-d4) | m/z 362.3 → 155.0[1] | m/z 361.1 → 158.1[2] | Not Specified |
Table 2: Performance Characteristics of Cinacalcet Quantification in Human Plasma with Cinacalcet-d4 as Internal Standard
| Performance Metric | Method 1 | Method 2 | Method 3 |
| Linearity Range (ng/mL) | 0.05 - 20.0[1] | 0.1 - 100[2] | 0.1 - 50[3] |
| Correlation Coefficient (r²) | > 0.99[1] | Not Specified | Not Specified |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.05[1] | 0.1[2] | 0.1[3] |
| Intra-day Precision (%RSD) | < 5.8%[1] | 2.8% - 9%[2] | < 15%[3] |
| Inter-day Precision (%RSD) | < 5.8%[1] | 6.9% - 8.5%[2] | < 15%[3] |
| Accuracy (%) | 96.0% - 106.0%[1] | 100% - 102% (intra-day), 99% - 103% (inter-day)[2] | 85% - 115%[3] |
| Recovery (%) | Not Specified | 90% - 106%[2] | 95.67% - 102.88%[3] |
| Matrix Effect | Not Specified | No ion suppression observed[2] | No interference from matrix components[3] |
Comparison with Alternative Internal Standards
The use of a stable isotope-labeled internal standard like cinacalcet-d4 is considered the gold standard in quantitative bioanalysis due to its ability to mimic the analyte's behavior during extraction and ionization. While the reviewed literature predominantly focuses on cinacalcet-d4, one study on the quantification of cinacalcet in rat plasma utilized fluoxetine as an internal standard. However, a direct comparison of performance between cinacalcet-d4 and fluoxetine in human biological matrices is not available in the reviewed scientific literature. The choice of an internal standard that is not a deuterated analog of the analyte may introduce a higher risk of differential matrix effects and extraction recovery, potentially compromising assay accuracy.
Performance in Other Biological Matrices
There is a notable lack of published data on the performance of cinacalcet-d4 as an internal standard in biological matrices other than plasma, such as serum and urine.
For the analysis of cinacalcet metabolites in human urine , one study employed a derivatization technique followed by high-performance liquid chromatography (HPLC) with fluorescence detection. This method did not utilize an internal standard.
The absence of validated methods for cinacalcet-d4 in serum and urine highlights a gap in the current bioanalytical literature and an opportunity for future research to establish its suitability in these matrices.
Experimental Protocols
Method 1: Liquid-Liquid Extraction LC-MS/MS for Cinacalcet in Human Plasma
This method demonstrates high sensitivity for the determination of cinacalcet in human plasma.
1. Sample Preparation:
-
A specific volume of human plasma is aliquoted.
-
Cinacalcet-d4 internal standard solution is added.
-
Liquid-liquid extraction is performed using an organic solvent.
-
The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1200 series[1]
-
Column: C18 column[1]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid[1]
-
Flow Rate: Not specified
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer[1]
-
Ionization: Electrospray Ionization (ESI) in positive mode[1]
-
MRM Transitions:
Method 2: Protein Precipitation LC-MS/MS for Cinacalcet in Human Plasma
This method offers a simpler and faster sample preparation approach.
1. Sample Preparation:
-
A 50 µL aliquot of human plasma is used.[2]
-
Deuterated cinacalcet is added as the internal standard.[2]
-
Protein precipitation is carried out by adding a suitable organic solvent (e.g., acetonitrile).
-
The sample is vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is collected for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: Not specified
-
Column: Not specified
-
Mobile Phase: Not specified
-
Flow Rate: Not specified
-
Mass Spectrometer: Not specified
-
Ionization: ESI in positive mode[2]
-
MRM Transitions:
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for the sample preparation of cinacalcet from human plasma.
Caption: Workflow for Liquid-Liquid Extraction of Cinacalcet.
Caption: Workflow for Protein Precipitation of Cinacalcet.
Conclusion
Cinacalcet-d4 serves as a robust and reliable internal standard for the quantification of cinacalcet in human plasma by LC-MS/MS, as evidenced by the excellent linearity, precision, accuracy, and recovery reported in multiple validated methods. Its use is integral to mitigating variability and ensuring the integrity of pharmacokinetic and other clinical studies. While its performance in other biological matrices remains to be thoroughly documented in the scientific literature, the established methods in plasma provide a strong foundation for its application. For researchers developing assays in matrices such as serum or urine, the protocols and performance data from plasma studies can serve as a valuable starting point for method development and validation. The choice of a stable isotope-labeled internal standard like cinacalcet-d4 is highly recommended to ensure the highest quality of bioanalytical data.
References
A Comparative Guide to the Stability of Cinacalcet-d4 versus Non-deuterated Cinacalcet
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic stability of deuterated cinacalcet (cinacalcet-d4) and its non-deuterated counterpart. The comparison is based on established principles of drug metabolism and the kinetic isotope effect, supplemented by a detailed experimental protocol for in vitro assessment. While direct comparative stability studies for cinacalcet-d4 are not extensively published, this guide offers a robust, scientifically-grounded overview for research and development purposes.
Introduction to Cinacalcet and the Role of Deuteration
Cinacalcet is a calcimimetic agent that modulates the calcium-sensing receptor (CaSR) to treat secondary hyperparathyroidism in patients with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma.[1] It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4, CYP2D6, and CYP1A2.[2][3] The primary metabolic pathways involve oxidative N-dealkylation and oxidation of the naphthalene ring.[3]
Deuteration, the strategic replacement of hydrogen atoms with their stable isotope deuterium, is a common strategy in drug development to enhance metabolic stability.[4] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect.[][6] For drugs like cinacalcet that undergo extensive oxidative metabolism, this can lead to a longer half-life, increased drug exposure, and potentially a more favorable pharmacokinetic profile.[7]
Comparative Metabolic Stability: An Overview
Based on the metabolic pathways of cinacalcet, deuteration at the sites of N-dealkylation or on the naphthalene ring is expected to significantly enhance its metabolic stability. The following table provides a hypothetical comparison of key stability parameters, illustrating the anticipated benefits of deuteration. This data is illustrative and serves as a guide for expected outcomes in experimental settings.
| Parameter | Non-deuterated Cinacalcet | Cinacalcet-d4 (Anticipated) | Rationale for Difference |
| Metabolic Enzymes | CYP3A4, CYP2D6, CYP1A2[1][2] | CYP3A4, CYP2D6, CYP1A2 | No change in the enzymes involved, but the rate of metabolism is altered. |
| In Vitro Half-life (t½) | Shorter | Longer | Kinetic isotope effect slows the rate of CYP-mediated metabolism.[] |
| Intrinsic Clearance (Clint) | Higher | Lower | Reduced rate of metabolism leads to lower intrinsic clearance.[8] |
| Metabolite Formation | Standard profile of oxidative and conjugated metabolites.[3] | Reduced rate of formation of primary oxidative metabolites. | Slower cleavage of C-D bonds at metabolic "hotspots".[4] |
| Bioavailability | ~20-25%[2] | Potentially Higher | Reduced first-pass metabolism can lead to increased systemic exposure. |
Signaling Pathway of Cinacalcet
Cinacalcet functions by allosterically modulating the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor. This enhances the receptor's sensitivity to extracellular calcium, leading to a downstream signaling cascade that inhibits the synthesis and secretion of parathyroid hormone (PTH). The reduction in PTH subsequently lowers blood calcium levels.
Experimental Protocol: In Vitro Metabolic Stability Assay
This protocol details a standard procedure for comparing the metabolic stability of cinacalcet and cinacalcet-d4 using human liver microsomes.
1. Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (Clint) of non-deuterated cinacalcet and cinacalcet-d4.
2. Materials:
-
Non-deuterated Cinacalcet and Cinacalcet-d4
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard (for LC-MS/MS analysis)
-
Incubator/water bath (37°C)
-
LC-MS/MS system
3. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of cinacalcet and cinacalcet-d4 (e.g., 1 mM in DMSO).
-
Prepare a working solution of HLMs in phosphate buffer (e.g., 0.5 mg/mL protein concentration).[9]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Pre-warm the HLM solution and phosphate buffer to 37°C.
-
In separate tubes, add the test compound (cinacalcet or cinacalcet-d4) to the HLM solution to achieve a final concentration of 1 µM.[10][11]
-
Pre-incubate the mixture for 5-10 minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[12]
-
A control incubation without NADPH should be run in parallel to assess non-enzymatic degradation.
-
-
Sampling and Reaction Termination:
-
Collect aliquots from the reaction mixture at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[9]
-
Immediately terminate the reaction in each aliquot by adding ice-cold acetonitrile (typically 2-3 volumes) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the terminated samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound (cinacalcet or cinacalcet-d4) at each time point.
-
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein in incubation)
Experimental Workflow Diagram
The following diagram illustrates the workflow for the comparative metabolic stability assay.
Conclusion
The strategic deuteration of cinacalcet to create cinacalcet-d4 is anticipated to yield a molecule with enhanced metabolic stability. This improvement is attributed to the kinetic isotope effect, which slows the rate of metabolism by CYP450 enzymes at the sites of deuteration. The expected outcomes include a longer in vitro half-life and lower intrinsic clearance, which may translate to improved pharmacokinetic properties in vivo. The provided experimental protocol offers a robust framework for quantifying these differences and validating the stability advantages of cinacalcet-d4 in a laboratory setting. This guide serves as a valuable resource for researchers and professionals in the field of drug development, providing both the theoretical basis and practical methodology for this comparison.
References
- 1. Cinacalcet - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 8. researchgate.net [researchgate.net]
- 9. criver.com [criver.com]
- 10. mercell.com [mercell.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. mttlab.eu [mttlab.eu]
Safety Operating Guide
Safe Disposal of Cinacalcet-d4 Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step instructions for the safe disposal of Cinacalcet-d4 Hydrochloride, ensuring compliance with safety protocols and minimizing environmental impact.
This compound, a deuterated analog of Cinacalcet Hydrochloride, requires careful handling due to its potential hazards. It is harmful if swallowed or in contact with skin, can cause skin and serious eye irritation, and may lead to an allergic skin reaction.[1][2] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, making its proper disposal paramount to prevent environmental contamination.[1][2]
Disposal Procedures
Disposal of this compound must always be carried out in accordance with local, state, and federal regulations.[3][4] It is imperative to avoid releasing this substance into the environment.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate personal protective equipment:
-
Safety goggles with side-shields
-
Protective gloves
-
Impervious clothing or lab coat
-
Suitable respirator if dust formation is possible
Step 2: Waste Collection and Storage
-
Unused Product: Keep the compound in its original, tightly sealed container. If the original container is not available, use a suitable, labeled, and closed container to prevent accidental spillage or dust formation.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as absorbent paper, gloves, or weighing boats, should be considered contaminated and collected in a separate, sealed container.
-
Solutions: Absorb solutions with a non-combustible absorbent material and place the saturated material into a sealed container for disposal.
Step 3: Disposal Route
Under no circumstances should this compound be disposed of with regular household garbage or allowed to enter the sewage system.[1][2] The recommended disposal methods are:
-
Licensed Professional Waste Disposal Service: The primary and most recommended method is to contact a licensed professional waste disposal company to handle the material.[5] This ensures that the compound is managed and disposed of in compliance with all regulations.
-
Chemical Incineration: An alternative is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by trained personnel in a facility designed for such purposes.
Step 4: Handling Spills
In the event of a spill:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear the appropriate PPE.
-
Prevent the spill from entering drains or waterways.[5]
-
For solid spills, carefully sweep or scoop up the material without creating dust and place it in a suitable, closed container for disposal.[5]
-
For liquid spills, cover with an inert, non-combustible absorbent material. Collect the absorbed material and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
Quantitative Data and Classifications
While specific quantitative limits for disposal are typically determined by local regulations, the following table summarizes key hazard and transport information.
| Parameter | Value/Classification | Source |
| Acute Toxicity (Oral) | Harmful if swallowed | [1][2] |
| Acute Toxicity (Dermal) | Harmful in contact with skin | [1][2] |
| Skin Irritation | Causes skin irritation | [1][2] |
| Eye Irritation | Causes serious eye damage | [1][2] |
| Skin Sensitization | May cause an allergic skin reaction | [1][2] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | [1][2] |
| UN Number | UN3077 | [1][2] |
| Proper Shipping Name | Environmentally hazardous substance, solid, n.o.s. | [1][2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Cinacalcet-d4 Hydrochloride
This guide provides immediate safety, operational, and disposal protocols for laboratory personnel handling Cinacalcet-d4 Hydrochloride. The following procedures are designed to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Cinacalcet Hydrochloride is classified as a potent compound. The deuterated form, this compound, should be handled with the same precautions. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1]
Summary of Hazards:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Serious Eye Damage: Causes serious eye damage.[2]
-
Skin Sensitization: May cause an allergic skin reaction.[2]
-
Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.
-
Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[2]
-
Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[2]
A comprehensive PPE strategy is mandatory to mitigate these risks. The following table outlines the required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Standard | Rationale |
| Respiratory | Powered Air-Purifying Respirator (PAPR) or a properly fitted N95 (or higher) respirator | NIOSH Approved | Prevents inhalation of airborne particles. |
| Eyes/Face | Chemical safety goggles and a face shield | ANSI Z87.1 | Protects against splashes and airborne particles.[2] |
| Hands | Double-gloving with nitrile gloves | ASTM D6319 | Provides a barrier against skin contact and allows for safe removal of the outer glove in case of contamination. |
| Body | Disposable lab coat with knit cuffs | --- | Prevents contamination of personal clothing. |
| Feet | Closed-toe shoes and disposable shoe covers | --- | Protects against spills and prevents tracking of contaminants outside the work area. |
Operational Plan for Safe Handling
A risk-based approach incorporating engineering controls, administrative controls, and personal protective equipment is essential for safely handling potent compounds like this compound.[1]
2.1. Engineering Controls:
-
Primary Containment: All handling of powdered this compound must be conducted within a certified chemical fume hood, a glove box, or a powder containment hood.[3] For larger quantities or more extensive manipulation, a negative pressure isolator is recommended to minimize exposure.[1][4]
-
Ventilation: Ensure adequate ventilation in the laboratory. The containment system should be operated under negative pressure to prevent the escape of airborne particles.[3]
2.2. Administrative Controls:
-
Restricted Access: Designate a specific area for handling this compound and restrict access to authorized personnel only.
-
Training: All personnel must be trained on the specific hazards of this compound and the procedures outlined in this guide and the Safety Data Sheet (SDS).[5]
-
Decontamination: Establish and validate a decontamination process for all surfaces and equipment that come into contact with the compound.[5]
2.3. Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the designated handling area by covering the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., spatulas, weighing paper, vials) within the containment unit before introducing the compound.
-
-
Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the powdered compound within the primary containment unit.
-
Use dedicated, disposable equipment where possible to minimize cross-contamination.
-
Handle the compound gently to avoid generating dust.
-
-
Solution Preparation:
-
If preparing a solution, add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing.
-
Cap the vial securely before removing it from the containment unit.
-
-
Post-Handling:
-
Decontaminate all non-disposable equipment that has come into contact with the compound using a validated cleaning procedure.
-
Wipe down the interior surfaces of the containment unit with an appropriate cleaning agent.
-
Dispose of all waste as outlined in the disposal plan below.
-
Remove PPE in the designated area, starting with the outer gloves, followed by the lab coat, shoe covers, face shield, and inner gloves. Remove the respirator last after leaving the immediate work area.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including unused product, empty containers, disposable PPE, and cleaning materials, must be segregated into a clearly labeled, sealed hazardous waste container.
-
Waste from Residues/Unused Products: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.[2] Do not dispose of down the drain or in general waste.
-
Contaminated Packaging: Do not reuse empty containers.[2] They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
-
Environmental Precautions: Due to its high toxicity to aquatic life, prevent any release into the environment.[2] Collect any spills and dispose of them as hazardous waste.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key steps and decision points in the safe handling workflow for this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
